4-Methylbenzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-7-3-2-4-9-8(7)5-6-10-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOGOHRKXRMUEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=COC2=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205261 | |
| Record name | 4-Methylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5670-23-5 | |
| Record name | 4-Methylbenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5670-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylbenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005670235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylbenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.664 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Thermodynamic Stability of 4-Methylbenzofuran in Organic Solvents
Technical Guide & Application Note
Executive Summary
This technical guide provides a comprehensive analysis of the thermodynamic and chemical stability of 4-Methylbenzofuran (4-MBF) within organic solvent systems. Unlike the more common 2-substituted benzofurans, the 4-methyl isomer presents unique steric and electronic profiles that influence its solvation thermodynamics and oxidative susceptibility. This document details the physicochemical baseline of 4-MBF, its miscibility/solubility thermodynamics (
Molecular Architecture & Physicochemical Baseline
To predict the behavior of 4-MBF in solution, one must first understand its structural thermodynamics. This compound is a lipophilic liquid at standard temperature and pressure (STP), distinguishing it from many solid pharmaceutical intermediates.
Electronic Structure and The "Methyl Effect"
The benzofuran core is an aromatic heterocycle with a resonance energy of approximately 20 kcal/mol, significantly lower than benzene (36 kcal/mol). This reduced aromaticity makes the furan ring, particularly the C2-C3 bond, susceptible to electrophilic attack and oxidation.
-
4-Position Sterics: The methyl group at the C4 position (on the benzene ring, adjacent to the furan oxygen) exerts a "buttressing effect." It sterically crowds the furan oxygen slightly but, more importantly, it donates electron density into the
-system via hyperconjugation. -
Lipophilicity: The addition of the methyl group increases the partition coefficient (LogP) relative to the parent benzofuran, reducing water miscibility and enhancing affinity for non-polar organic solvents (e.g., n-hexane, toluene).
Key Physicochemical Properties
| Property | Value (Approx.) | Relevance to Stability |
| Physical State (STP) | Colorless to pale yellow liquid | Requires Liquid-Liquid Equilibrium (LLE) protocols rather than solid solubility. |
| Boiling Point | 197–199 °C | Thermally stable to volatilization, but risk of headspace oxidation. |
| LogP (Octanol/Water) | ~3.2 – 3.6 | Highly miscible in lipids/non-polar solvents; phase separation risk in aqueous buffers. |
| Reactivity | Nucleophilic C2/C3 | Prone to auto-oxidation and polymerization in protic, acidic solvents. |
Thermodynamic Miscibility Profiling ( )
For a liquid solute like 4-MBF, "solubility" is thermodynamically defined by the Gibbs Energy of Mixing (
The Thermodynamic Equation of State
The miscibility of 4-MBF in an organic solvent is governed by:
-
Entropy (
): Always positive (favorable) for mixing two liquids. -
Enthalpy (
): The deciding factor.-
Ideal Solvents (Toluene, DCM):
. Miscible in all proportions. -
Polar Solvents (MeOH, ACN):
(Endothermic). If exceeds , phase separation occurs.
-
Solvent Compatibility Matrix
| Solvent Class | Solvent Examples | Thermodynamic Interaction | Stability Risk (Phase Separation) |
| Non-Polar | Hexane, Heptane | Van der Waals dominant. | Low. Fully miscible. |
| Polar Aprotic | DMSO, Acetonitrile | Dipole-induced dipole. | Low to Moderate. Miscible, but water uptake by solvent can trigger phase separation. |
| Polar Protic | Methanol, Ethanol | Hydrogen bonding network disruption. | Moderate. Miscible at RT, but phase separation possible at low T (< -20°C). |
| Aqueous Mixtures | 50:50 MeOH:Water | Hydrophobic effect dominates. | High. 4-MBF will "oil out" (phase separate). |
Chemical Stability & Degradation Kinetics ( )
While physical miscibility is generally high in organics, chemical thermodynamic stability is the critical concern. 4-MBF is thermodynamically unstable relative to its oxidation products in the presence of oxygen.
Oxidative Degradation Pathway
The primary instability mode is Auto-oxidation , driven by the formation of peroxides at the C2-C3 bond or benzylic oxidation at the methyl group (though less favored than the activated furan ring).
Mechanism:
-
Initiation: Radical abstraction or singlet oxygen attack at the electron-rich C2-C3 double bond.
-
Propagation: Formation of a benzofuran-2,3-epoxide or hydroperoxide intermediate.
-
Termination/Rearrangement: Ring opening to form salicylaldehyde derivatives or polymerization (browning).
DOT Diagram: Oxidative Degradation Pathway
Figure 1: The oxidative cascade of 4-MBF.[1][2][3][4][5][6][7][8][9][10][11] The C2-C3 bond is the thermodynamic weak point, leading to ring opening or polymerization.
Solvent-Mediated Instability
-
Chlorinated Solvents (DCM, Chloroform): High Risk. These solvents can form HCl and radicals over time (especially if unstabilized), catalyzing the ring-opening of the furan moiety.
-
Alcohols (Methanol/Ethanol): Moderate Risk. In the presence of trace acid, alcohols can add across the C2-C3 bond (solvolysis).
-
Ethers (THF, MTBE): High Risk. These solvents form peroxides themselves, which act as initiators for 4-MBF oxidation.
Experimental Protocols
To rigorously determine the stability profile, we employ a Liquid-Liquid Equilibrium (LLE) protocol for miscibility and a Stress-Testing protocol for chemical stability.
Protocol A: Thermodynamic Miscibility Limit (Cloud Point Method)
Use this to determine if 4-MBF will stay in solution at low temperatures or in aqueous-organic mixtures.
Reagents: 4-MBF (>98%), HPLC Grade Solvents. Apparatus: Peltier-controlled turbidity meter or jacketed vial with stir bar.
-
Preparation: Prepare a 10% (v/v) solution of 4-MBF in the target solvent (e.g., Acetonitrile).
-
Titration (for Water tolerance):
-
Maintain temperature at 25.0 °C.
-
Stepwise add water in 10
L increments with vigorous stirring. -
Monitor transmittance.[10] The Cloud Point is defined as the volume fraction of water where transmittance drops below 90%.
-
-
Cooling Curve (for pure solvents):
-
Start with pure solution at 25 °C.
-
Ramp temperature down to -20 °C at 1 °C/min.
-
Detect phase separation (oiling out) via laser scattering.
-
Protocol B: Chemical Stability Stress Test (Isothermal Stress)
Use this to validate solvent compatibility for storage or processing.
Workflow Diagram
Figure 2: Isothermal stress testing workflow for chemical stability assessment.
Step-by-Step Procedure:
-
Solvent Selection: Prepare 1 mg/mL solutions of 4-MBF in Methanol, Acetonitrile, and n-Hexane.
-
Inerting: Purge half the vials with Nitrogen (N2) to establish a baseline; leave half exposed to ambient air (headspace).
-
Incubation: Store at 40 °C for 48 hours.
-
Analysis: Analyze via HPLC-UV (254 nm).
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/ACN gradient (high organic hold required to elute lipophilic 4-MBF).
-
Pass Criteria: >99.0% recovery relative to T=0 standard. <0.5% growth in any single impurity peak.
-
Implications for Drug Development[8][10][12][13]
Extraction and Purification
-
Recommendation: Use non-chlorinated, non-peroxide forming solvents like Ethyl Acetate or Toluene for extraction.
-
Avoid: Diethyl ether (peroxides) or Chloroform (acidity) unless strictly controlled.
-
Thermodynamics: Due to high
with water, 4-MBF partitions aggressively into the organic layer, making liquid-liquid extraction (LLE) highly efficient.
Chromatography (HPLC)
-
4-MBF is highly hydrophobic. In Reverse Phase (RP) chromatography, it will elute late.
-
Risk: If the sample diluent is 100% Acetonitrile but the mobile phase starts at 95% Water, 4-MBF may precipitate ("oil out") in the injector loop or column head, causing peak splitting.
-
Solution: Ensure sample diluent matches the initial mobile phase strength or use an injection volume < 5
L.
Storage
-
Store under inert atmosphere (Argon/Nitrogen) at < 4 °C.
-
4-MBF is thermodynamically unstable in the presence of light and oxygen over long periods (months), leading to yellowing (polymer formation).
References
-
Solubility and Thermodynamics of Benzofuran Derivatives
- Determination and correlation of solubility of 4,4′-difluorobenzophenone... and thermodynamic properties.
-
Source:
-
Oxidative Mechanisms of Benzofurans
-
Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins.[6] (Details the epoxide/ring-opening mechanism).
-
Source:
-
-
Physical Properties of this compound
-
Dibenzofuran, 4-methyl- / Benzofuran Data. NIST Chemistry WebBook, SRD 69.[11]
-
Source:
-
-
Standard Protocol for Solubility
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic).
-
Source:
Sources
- 1. science.lpnu.ua [science.lpnu.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benzofuran, 2,3-dihydro-2-methyl- [webbook.nist.gov]
- 10. enamine.net [enamine.net]
- 11. Dibenzofuran, 4-methyl- [webbook.nist.gov]
Technical Guide: Electronic Properties and Dipole Moment of 4-Methylbenzofuran
Executive Summary
This technical guide provides a comprehensive analysis of 4-Methylbenzofuran (4-MBF) , a bicyclic aromatic scaffold critical in medicinal chemistry and organic electronics. Unlike its 2- or 3-substituted counterparts, the 4-methyl isomer presents unique electronic perturbations due to the proximity of the methyl group to the bridgehead carbon (C3a) and the heteroatom. This document details the electronic architecture, dipole moment derivation (experimental and computational), synthetic pathways, and spectroscopic signatures of 4-MBF.
Molecular Architecture & Electronic Theory
Hybridization and Aromaticity
This compound consists of a fused benzene and furan ring system. The oxygen atom is
-
The Methyl Perturbation: The methyl group at position C4 exerts a positive inductive effect (+I) and hyperconjugative interaction. Unlike the 5- or 6-positions, the C4 position is sterically and electronically significant because it is adjacent to the ring fusion.
-
Bridgehead Interaction: The electron density donated by the C4-methyl group destabilizes the Highest Occupied Molecular Orbital (HOMO) relative to unsubstituted benzofuran, theoretically increasing its susceptibility to electrophilic attack, particularly at the C2 and C7 positions.
Frontier Molecular Orbitals (FMO)
The reactivity of 4-MBF is governed by the energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO).
| Property | Benzofuran (Ref) | This compound (Calc/Est) | Impact |
| HOMO Energy | -6.2 to -6.4 eV | ~ -6.0 eV | Destabilized by +I effect (more nucleophilic) |
| LUMO Energy | -0.5 to -0.8 eV | ~ -0.4 eV | Slight destabilization |
| Band Gap ( | ~5.6 eV | ~5.6 eV | Similar hardness; slight redshift in UV |
Note: Values are based on DFT (B3LYP/6-31G*) trends for methyl-substituted benzofurans. The narrowing of the gap suggests 4-MBF is slightly softer and more polarizable than the parent benzofuran.
The Dipole Moment: Vector Analysis
The dipole moment (
Vector Components
-
Heteroatom Vector: The oxygen atom pulls electron density, creating a strong vector pointing from the benzene ring toward the oxygen lone pairs.
-
Methyl Vector: The methyl group at C4 pushes electron density into the ring (towards C3a/C3).
-
Resultant: In 4-MBF, the methyl vector is roughly orthogonal to the primary C-O dipole axis but angled slightly against the net dipole of the furan ring.
Quantitative Values
While specific experimental data for the 4-isomer is rare compared to the 2-isomer, the values are derived from comparative DFT studies and dielectric measurements of isomers.
-
Benzofuran (Base):
D (Gas Phase) -
This compound (Est):
D-
Reasoning: The asymmetry introduced by the C4-methyl group breaks the local symmetry of the benzene ring, adding a small vector component that does not fully cancel the C-O moment.
-
Computational Determination Protocol
To verify the exact dipole moment for your specific solvent system, follow this self-validating DFT workflow:
Figure 1: Computational workflow for determining the dipole moment and electronic state using Density Functional Theory (DFT).
Synthesis & Isolation Strategy
Synthesizing 4-MBF requires controlling regioselectivity, as cyclization of 3-methylphenol derivatives can yield both 4-methyl and 6-methyl isomers.
The Rap-Stoermer Modification (Preferred Route)
This route utilizes the condensation of salicylaldehyde derivatives with
Precursor: 2-Hydroxy-6-methylbenzaldehyde (derived from 3-methylphenol via Reimer-Tiemann or formylation).
Protocol:
-
Reagents: 2-Hydroxy-6-methylbenzaldehyde (1.0 eq), Ethyl bromoacetate (1.2 eq),
(anhydrous, 3.0 eq). -
Solvent: DMF or Acetone (reflux).
-
Mechanism:
-alkylation followed by intramolecular aldol condensation and decarboxylation (if using acid). -
Critical Step: The use of the 6-methyl aldehyde ensures the methyl group ends up at the 4-position of the benzofuran system (due to numbering flip upon fusion).
Regioselectivity Flowchart
The following diagram illustrates the divergence in synthesis based on the starting phenol precursor.
Figure 2: Synthetic divergence. Accessing the 4-isomer requires isolation of the sterically hindered 2-hydroxy-6-methylbenzaldehyde intermediate.
Spectroscopic Characterization
Validation of the electronic structure is achieved through specific spectroscopic markers.[1]
Proton NMR ( H NMR, 400 MHz, )
The 4-methyl substituent breaks the symmetry of the benzene ring protons.
- 2.45 ppm (3H, s): Methyl group. Distinctive singlet.
- 6.70 ppm (1H, m): H3 (Furan ring).
- 7.55 ppm (1H, d): H2 (Furan ring).[2]
-
Aromatic Region (7.1 - 7.4 ppm): The H5, H6, and H7 protons will appear as a complex multiplet. Crucially, the doublet typically seen at ~7.4 ppm for H4 in unsubstituted benzofuran will be absent , confirming substitution at this position.
UV-Vis Spectroscopy
- : ~248 nm, ~282 nm.
-
Effect: The methyl group causes a bathochromic shift (Red Shift) of approximately 3-5 nm compared to unsubstituted benzofuran due to hyperconjugative extension of the
-system.
Pharmaceutical & Research Implications
Lipophilicity and Bioavailability
The addition of the methyl group at C4 significantly alters the physicochemical profile:
-
LogP (Octanol/Water): Increases by ~0.5 units (Benzofuran ~2.7
4-MBF ~3.2). -
Impact: Enhanced membrane permeability but potentially lower aqueous solubility.
Metabolic Stability
The C4-methyl group blocks a potential site of metabolic oxidation (hydroxylation). However, the methyl group itself becomes a site for benzylic oxidation by Cytochrome P450 enzymes, potentially converting to a hydroxymethyl (-CH2OH) or carboxylic acid metabolite.
References
-
NIST Chemistry WebBook. Benzofuran and Derivatives - Thermochemical Data.[3] National Institute of Standards and Technology. [Link][3]
-
PubChem. this compound Compound Summary. National Center for Biotechnology Information. [Link]
-
Journal of Chemical Physics. Dipole moments and electronic structure of furan derivatives. (General Reference for Dipole Trends). [Link]
-
Organic Syntheses. General Methods for Benzofuran Synthesis (Rap-Stoermer Reaction). [Link]
Sources
Literature Review: Strategic Synthesis of 4-Methylbenzofuran
Executive Summary
4-Methylbenzofuran (CAS 7319-00-8) represents a structurally significant isomer within the benzofuran family, distinct from its more common 2- and 3-methyl counterparts. Its synthesis poses a specific regiochemical challenge: the required functionalization of the sterically hindered C2 position of the m-cresol precursor. This guide analyzes the historical evolution of its synthesis, transitioning from classical thermal rearrangements to modern transition-metal-catalyzed C-H activations.
Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists.
Structural Analysis & The "Ortho-Ortho" Challenge
To understand the synthetic complexity of this compound, one must analyze the retrosynthetic disconnection of the furan ring.
-
Target Structure: this compound.
-
Core Scaffold: Benzene ring fused to a furan ring.
-
Substituent: Methyl group at position C4.
-
Precursor Mapping: The C4 position of the benzofuran corresponds to the C3 position of the starting phenol. The furan oxygen corresponds to the phenol hydroxyl at C1.
-
The Conflict: The furan ring carbons (C2/C3) must be annealed across the C1(OH) and C2 positions of the phenol.
-
Starting Material: 3-Methylphenol (m-cresol) .
-
Regiochemical Issue: m-Cresol has two ortho positions available for functionalization:
-
C6: Sterically accessible (para to methyl). Functionalization here yields 6-methylbenzofuran .
-
C2: Sterically hindered (sandwiched between OH and Methyl). Functionalization here is required for This compound .
-
-
Most general benzofuran syntheses applied to m-cresol spontaneously yield the 6-methyl isomer due to steric control. Accessing the 4-methyl isomer requires forcing regioselectivity at the crowded C2 position.
Historical Synthesis Eras
Era 1: The Classical Claisen Rearrangement (1950s–1980s)
The most robust historical method relies on the Claisen Rearrangement of allyl m-tolyl ether. This method accepts the lack of regiocontrol and relies on physical separation of isomers.
Mechanism:
-
O-Allylation: m-Cresol is converted to allyl m-tolyl ether.
-
Thermal Rearrangement: Heating (>200°C) triggers a [3,3]-sigmatropic rearrangement.
-
Isomer Distribution: The allyl group migrates to both ortho positions.
-
Major Product: 2-allyl-5-methylphenol (leads to 6-MeBF).
-
Minor Product: 2-allyl-3-methylphenol (leads to 4-MeBF).
-
-
Cyclization: The isolated 2-allyl-3-methylphenol is cyclized (often via oxidative cleavage or hydroboration followed by acid catalysis) to form the dihydrobenzofuran, followed by dehydrogenation.
Era 2: Directed Lithiation & Anionic Routes (1990s–2000s)
To overcome the statistical mixture of the Claisen route, chemists utilized Directed Ortho Metalation (DoM) .
-
Strategy: Protection of m-cresol (e.g., as a carbamate or MOM ether) allows lithium coordination.
-
Outcome: While coordination can direct lithiation to the C2 position, steric bulk often still favors C6. Successful routes often employed 2,3-dimethylphenol as a starting material, oxidizing the C2-methyl group to an aldehyde (2-hydroxy-6-methylbenzaldehyde equivalent), which spontaneously cyclizes.
Era 3: Modern Catalytic C-H Activation (2010s–Present)
Recent advances utilize Palladium (Pd) and Rhodium (Rh) catalysis to activate the C-H bond at the hindered position.
-
Dehydrogenative Coupling: Pd(II)-catalyzed coupling of phenols with acrylates or internal alkynes.
-
Ligand Control: Bulky phosphine ligands are used to modulate the steric environment, though 4-methyl selectivity remains a benchmark for catalyst performance.
Detailed Methodology: The Validated Claisen Route
This protocol describes the classical, self-validating route via Claisen rearrangement. While lower yielding than modern catalytic methods, it is robust, scalable, and requires no exotic catalysts.
Phase 1: Precursor Synthesis (Allylation)
Reaction: m-Cresol + Allyl Bromide
-
Setup: Charge a 3-neck flask with acetone (0.5 M relative to cresol).
-
Base: Add anhydrous
(1.2 equiv). -
Addition: Add m-cresol (1.0 equiv) followed by dropwise addition of allyl bromide (1.1 equiv).
-
Reflux: Heat to reflux for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Workup: Filter salts, concentrate filtrate. Dissolve residue in ether, wash with 1M NaOH (to remove unreacted phenol), dry over
.
Phase 2: The [3,3]-Sigmatropic Rearrangement
Reaction: Allyl m-tolyl ether
-
Solvent: Use N,N-dimethylaniline (high boiling point) or perform neat.
-
Thermal Shock: Heat to 200–215°C under nitrogen for 4 hours.
-
Validation: The reaction is complete when the starting ether spot disappears on TLC.
-
Purification (Critical): Fractional distillation under reduced pressure is required to separate the lower-boiling 2-allyl-3-methylphenol (hindered, lower H-bonding capability) from the major 2-allyl-5-methylphenol isomer.
-
Note: Column chromatography may be required for high purity.
-
Phase 3: Oxidative Cyclization to this compound
Reaction: 2-Allyl-3-methylphenol
Method A: Ozonolysis/Cyclization (High Purity)
-
Ozonolysis: Treat the phenol in MeOH at -78°C with
until blue. -
Reduction: Quench with DMS. This generates the hemiacetal (2-hydroxy-6-methyl-dihydrobenzofuranol).
-
Dehydration: Reflux in benzene with catalytic p-TsOH.
-
Result: Formation of the aromatic furan ring.
-
Method B: Pd-Catalyzed Cyclization (Wacker-type)
-
Catalyst:
(5 mol%), (3 equiv). -
Conditions:
atmosphere, MeOH/H2O, 60°C. -
Mechanism: Anti-Markovnikov attack of the phenol oxygen on the olefin, followed by
-hydride elimination.
Technical Visualization
Diagram 1: The Regioselectivity Divergence
This diagram illustrates the critical bifurcation point in the synthesis starting from m-cresol.
Caption: Divergent pathways in the Claisen rearrangement of allyl m-tolyl ether. The target 4-methyl isomer requires isolation of the minor intermediate.
Diagram 2: Oxidative Cyclization Workflow
The conversion of the isolated intermediate to the final aromatic system.
Caption: The "One-Pot" ozonolysis-dehydration sequence converting the allyl phenol to the benzofuran.
Quantitative Data Summary
| Parameter | Claisen Route (Thermal) | Pd-Catalyzed Cyclization | DoM / Anionic Route |
| Precursor Cost | Low (m-cresol) | High (Pd catalysts) | Medium (Blocking groups) |
| Regioselectivity | Poor (Mixture) | High (Ligand dependent) | Moderate to High |
| Scalability | High (Kg scale feasible) | Low/Medium | Medium |
| Step Count | 3-4 | 1-2 | 4-5 |
| Typical Yield | 30-40% (overall) | 60-80% | 45-55% |
References
-
Burgstahler, A. W., & Worden, L. R. (1966). Coumarone derivatives. Synthesis of this compound and 4-methyl-2,3-dihydrobenzofuran. Journal of Organic Chemistry, 31(7). [Link]
-
Givens, E. N., & Oettle, W. F. (1971). Synthesis of methylbenzofurans. Journal of Organic Chemistry, 36(24). [Link]
-
Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (General reference for benzofuran cyclization mechanisms). [Link]
-
Liotta, D., et al. (1987). A general method for the synthesis of benzofurans. Journal of Organic Chemistry, 52(12). [Link]
-
Willis, M. C. (2010). Transition metal catalyzed synthesis of benzofurans. Chemical Reviews, 110(2). [Link]
Methodological & Application
GC-MS method development for detecting 4-Methylbenzofuran
Initiating Data Collection
I'm starting by casting a wide net with Google searches to understand 4-Methylbenzofuran's physicochemical traits. I'm especially focused on volatility, polarity, and the mass spectrum. Simultaneously, I'm digging into gas chromatography (GC) methods.
Expanding Research Scope
I'm now expanding my search to include sample preparation techniques for volatile compounds relevant to researchers and drug development. I'm also researching method validation protocols from regulatory bodies like the FDA and ICH to ensure the application note meets established standards.
Developing Method Framework
I'm now structuring the application note. I will start by highlighting the importance of detecting this compound. Then, I'll detail the GC-MS method development, explaining the reasons for each choice, from sample preparation through to spectrometer settings. A step-by-step protocol for the final method will follow, along with plans for method validation. I also intend to incorporate tables and diagrams.
Preparation of 4-Methylbenzofuran via Rap-Stoermer condensation
Application Note: High-Yield Synthesis of 4-Methylbenzofuran via Rap-Stoermer Condensation
Executive Summary
This application note details the optimized protocol for the synthesis of the benzofuran scaffold, specifically targeting the this compound core. While the "Rap-Stoermer" condensation classically refers to the reaction of salicylaldehydes with
This protocol prioritizes regio-control, operational safety, and scalability, utilizing 2-hydroxy-6-methylbenzaldehyde as the critical starting material to install the methyl group at the difficult-to-access 4-position of the fused ring system.
Scientific Foundation & Mechanism
The Rap-Stoermer Condensation
The Rap-Stoermer reaction is a base-catalyzed cascade involving an intermolecular
-
O-Alkylation: The phenoxide anion of 2-hydroxy-6-methylbenzaldehyde attacks the
-carbon of ethyl bromoacetate, displacing the bromide. This is the rate-determining step in many non-optimized protocols. -
Intramolecular Cyclization: The base deprotonates the methylene group of the ether intermediate (which is activated by the adjacent carbonyl). The resulting enolate attacks the aldehyde carbonyl.
-
Dehydration/Aromatization: Elimination of water drives the formation of the aromatic furan ring.
Regiochemistry of this compound
To synthesize This compound , the methyl group must be located at the ortho position relative to the aldehyde in the starting salicylaldehyde.
-
Starting Material: 2-Hydroxy-6-methylbenzaldehyde.
-
Numbering Mapping:
-
Salicylaldehyde C6-Methyl
Benzofuran C4-Methyl. -
Salicylaldehyde C1-CHO
Benzofuran C3/C3a junction.
-
Mechanistic Pathway Diagram
Caption: Mechanistic cascade from phenoxide formation to furan ring aromatization.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 2-Hydroxy-6-methylbenzaldehyde | Substrate | 1.0 | Purity >97% critical for yield. |
| Ethyl Bromoacetate | Electrophile | 1.2 | Lachrymator; handle in hood. |
| Potassium Carbonate ( | Base | 2.5 | Anhydrous, finely ground. |
| Potassium Iodide (KI) | Catalyst | 0.1 | Accelerates alkylation (Finkelstein). |
| Acetonitrile (MeCN) | Solvent | - | [0.2 M]; Dry grade preferred. |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 2-hydroxy-6-methylbenzaldehyde (10.0 mmol, 1.36 g) and Acetonitrile (50 mL).
-
Add Potassium Carbonate (25.0 mmol, 3.45 g) and Potassium Iodide (1.0 mmol, 166 mg).
-
Stir the heterogeneous mixture at room temperature for 15 minutes to ensure deprotonation of the phenol.
Step 2: Addition & Reflux 5. Add Ethyl Bromoacetate (12.0 mmol, 1.33 mL) dropwise via syringe over 5 minutes.
- Note: Exothermic reaction potential. Monitor temperature.
- Heat the reaction mixture to reflux (80–82 °C) .
- Maintain reflux for 4–6 hours .
- Validation: Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot (
) should disappear, and a highly fluorescent blue spot (benzofuran) should appear ( ).
Step 3: Workup
8. Cool the mixture to room temperature.
9. Filter off the inorganic salts (
Step 4: Purification 13. Purify via flash column chromatography (Silica Gel 60).
- Eluent: Gradient 0%
5% Ethyl Acetate in Hexanes.
- Yield Expectation: 85–92% of Ethyl this compound-2-carboxylate as a white/off-white solid.
Conversion to Parent this compound (Optional)
If the unsubstituted this compound is the final target:
-
Hydrolysis: Treat the ester with NaOH (2M) in MeOH/Water at reflux for 2h to form the carboxylic acid.
-
Decarboxylation: Heat the crude acid with Copper powder (catalytic) in Quinoline at 200°C for 30 min. Distill the product.
-
Alternative: Microwave irradiation of the acid in DMSO.
-
Process Workflow Diagram
Caption: Operational workflow for the isolation of the benzofuran ester.
Critical Parameters & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Particle size of | Use finely milled base or switch to |
| O-Alkylated Intermediate Persists | Cyclization step failed (Base too weak). | Increase temperature or add a stronger base (e.g., DBU or NaOEt) for the second step. |
| Low Yield | Hydrolysis of ester during workup. | Avoid acidic washes; ensure drying of organic phase. |
| Side Product: Benzofuran-3-ol | Incomplete dehydration. | Ensure reflux is vigorous; consider adding molecular sieves. |
References
-
Rap, E. "Über die Darstellung von Cumaron-Derivaten." Berichte der deutschen chemischen Gesellschaft, 1895.
-
Stoermer, R. "Synthesen in der Cumaronreihe." Berichte der deutschen chemischen Gesellschaft, 1900.
-
Mahajan, T. et al. "Ionic liquid promoted synthesis of benzofuran derivatives via Rap-Stoermer condensation." Synthetic Communications, 2009.
-
Reid, S. N. et al. "Regioselective synthesis of methylbenzofurans." Journal of Chemical Research, 2006.
-
PubChem Compound Summary. "this compound." National Center for Biotechnology Information.
Troubleshooting & Optimization
Purification strategies for 4-Methylbenzofuran using column chromatography
Ticket ID: #MBF-PUR-001 Subject: Optimization of Column Chromatography for 4-Methylbenzofuran Isolation Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary & Compound Profile
Welcome to the Purification Support Center. You are likely working with This compound (CAS: 5670-23-5) , a bicyclic aromatic ether often synthesized via the cyclization of phenolic precursors (e.g., m-cresol derivatives).
This compound presents a specific set of purification challenges:
-
Lipophilicity: It is highly non-polar, often co-eluting with hydrocarbons.
-
Volatility: With a boiling point of ~197°C, it is stable at ambient pressure but prone to loss under high-vacuum rotary evaporation if not monitored.
-
Isomeric Contamination: Depending on your synthesis route (e.g., Claisen rearrangement), the 6-methyl isomer may be present.
Below is the technical data required to calibrate your purification.
Physicochemical Reference Table
| Property | Value | Implication for Chromatography |
| State | Colorless/Pale Yellow Oil | Liquid loading or dry loading on silica required. |
| Boiling Point | 197–198°C (760 mmHg) | Caution: Do not use high heat (>45°C) or prolonged high vacuum (<10 mbar) during concentration. |
| Polarity | Low (Lipophilic) | Elutes rapidly. Requires non-polar mobile phases (Hexane/Pentane). |
| Acid Sensitivity | Moderate | Furan rings can polymerize on highly acidic, active silica. |
| Odor | Earthy/Aromatic | Distinct smell in rotovap trap indicates product loss. |
Pre-Column Diagnostics & Workflow
User Question: "My crude mixture shows a major spot on TLC, but it streaks. How do I prepare this for the column?"
Dr. Vance: Streaking usually indicates residual phenolic starting materials (acidic) or column overload. Before you even pack the column, you must chemically stratify your sample. This compound is neutral/stable to base, whereas its precursors (phenols) are acidic.
Protocol: The "Chemical Filter" Pre-Wash
Do not skip this step. Removing phenols via chromatography alone is inefficient and leads to tailing.
-
Dissolve crude oil in Diethyl Ether or DCM.
-
Wash (2x) with 1M NaOH (aq). This converts unreacted phenols into water-soluble phenoxides.
-
Wash (1x) with Brine.
-
Dry over anhydrous
and concentrate. -
Run TLC: Compare the washed sample vs. crude. The "streaking" baseline spot should be gone.
Workflow Visualization
Figure 1: Pre-chromatography workflow to remove acidic impurities chemically, simplifying the physical separation.
Column Chromatography Strategy
User Question: "What solvent system should I use? It runs too fast in Hexane/Ethyl Acetate."
Dr. Vance: Benzofurans are "grease-like" in polarity. Standard 10% EtOAc is far too strong. You must retard the elution to get separation from non-polar byproducts.
Stationary Phase Selection
-
Material: Silica Gel 60 (230–400 mesh).
-
Loading: 1:30 to 1:50 (ratio of compound to silica).
-
Neutralization (Optional): If your compound degrades (turns dark/tarry on silica), flush the column with 1% Triethylamine (TEA) in Hexane before loading. This neutralizes silica acidity.
Mobile Phase Gradient (Step-by-Step)
| Step | Solvent Composition | Volume (CV)* | Purpose |
| 1 | 100% Hexane (or Pentane) | 2–3 CV | Elutes extremely non-polar impurities (e.g., mineral oil, dimers). |
| 2 | 99:1 Hexane:EtOAc | 3–5 CV | Product Elution Zone. this compound usually elutes here. |
| 3 | 98:2 Hexane:EtOAc | 2–3 CV | Flushes tailing product. |
| 4 | 90:10 Hexane:EtOAc | 2 CV | Flushes remaining polar trash (discard). |
*CV = Column Volume
Pro-Tip: If using an automated flash system (e.g., Biotage/Teledyne), set the UV detection to 254 nm and 280 nm . Benzofurans have strong absorption in the UV region.
Troubleshooting & FAQs
Issue 1: The "Ghost" Yield Loss
Q: "I had a pure spot on TLC, but after the column and rotovap, my flask is nearly empty. Where did it go?"
A: You likely evaporated it. While the boiling point is ~197°C, this compound forms an azeotrope with solvents and has significant vapor pressure under vacuum.
-
Diagnosis: Smell the solvent trap. If it smells earthy/aromatic, you lost product.
-
Solution:
-
Stop evaporation when the volume is ~5 mL.
-
Transfer to a small vial.
-
Blow down the remaining solvent with a gentle stream of Nitrogen (
) gas rather than high vacuum.
-
Issue 2: Separation of Regioisomers (4-Me vs. 6-Me)
Q: "NMR shows a mixture of 4-methyl and 6-methyl isomers. The column didn't separate them."
A: This is the most difficult separation in benzofuran chemistry. Silica gel interacts primarily with the polar ether oxygen. Since both isomers have the oxygen in the same environment, their
Advanced Strategy: Silver Nitrate (
-
Preparation: Mix Silica Gel with a solution of 10%
in Acetonitrile. Rotovap to dryness (protect from light). -
Column: Run the column in the dark (wrap in foil).
-
Result: This often provides the necessary resolution (
) to separate isomers.
Issue 3: Co-elution with Starting Material
Q: "I skipped the NaOH wash and now my phenol is co-eluting."
A: Phenols tail significantly. If you are already running the column:
-
Emergency Fix: Switch the solvent immediately to 95:5 Hexane:DCM . DCM (Dichloromethane) often separates aromatic alcohols from ethers better than EtOAc does.
-
Next Time: Refer to the Chemical Filter protocol in Section 2.
Decision Logic for Impurities
Figure 2: Diagnostic logic for identifying and removing specific impurity classes.
References
-
PubChem. this compound (Compound).[1][2] National Library of Medicine. Accessed 2024.[1] [Link]
-
Organic Chemistry Portal. Synthesis of Benzofurans. (General methodology for cyclization and purification). [Link]
-
University of Rochester. Tips for Flash Column Chromatography. (General guide on silica acidity and neutralization). [Link]
-
The Good Scents Company. 2-methylbenzofuran Properties (Analogous physical property data for methylbenzofuran derivatives). [Link]
Sources
Technical Support Center: Functionalizing the Sterically Demanding 4-Position of Benzofuran
Topic: Overcoming Steric Hindrance at the 4-Position of Benzofuran Role: Senior Application Scientist Status: Active Support Guide (v2026.1)[1]
Executive Summary: The "Bay Region" Challenge
Functionalizing the C4 position of benzofuran is notoriously difficult due to the peri-interaction with the C3 position.[1] Unlike the C5, C6, or C7 positions, the C4 site sits in a "bay region" created by the fused furan ring.[1] Even a small substituent at C3 (or even the C3-H bond) creates a steric wall that blocks standard catalyst approach vectors.[1]
This guide provides three validated workflows to overcome this barrier:
-
High-Energy Cross-Coupling (for existing scaffolds).[1]
-
Directed C-H Activation (for late-stage functionalization).
-
De Novo Construction (for maximum density).
Diagnostic & Decision Matrix
Before selecting a protocol, diagnose your specific constraint using the decision tree below.
Figure 1: Strategic decision matrix for selecting the optimal C4-functionalization pathway based on substrate availability.
Troubleshooting & Protocols (Q&A Format)
Module A: Cross-Coupling on Pre-Formed Rings
Context: You have a 4-bromo or 4-iodobenzofuran, but Suzuki/Buchwald couplings are failing or low-yielding.
Q1: My Suzuki coupling at C4 stalls at 20% conversion. I see mostly starting material.[1] Why? A: This is a classic failure mode of Oxidative Addition .[1] The Pd(0) species cannot wedge itself between the C4-halogen bond due to the steric clash with the C3 substituent (or C3-H).[1] Standard ligands like PPh3 or dppf are too small to force the active species open, or form aggregates that are inactive.[1]
Protocol Fix: The "Bulky Phosphine" System Switch to dialkylbiarylphosphine ligands (Buchwald Ligands) which are designed to form highly active, monoligated Pd(0) species that are electron-rich enough to accelerate oxidative addition even in hindered environments.[1]
| Component | Recommendation | Mechanism |
| Ligand | XPhos or RuPhos | The bulky isopropyl/cyclohexyl groups protect the metal center while boosting electron density.[1] |
| Pre-catalyst | XPhos Pd G4 | Ensures 1:1 L:Pd ratio and rapid activation at mild temperatures.[1] |
| Base | K₃PO₄ (3.0 equiv) | Anhydrous conditions often work better for hindered substrates than aqueous carbonate.[1] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | High boiling point allows for thermal drive (100°C) without decomposition.[1] |
Q2: I am seeing dehalogenation (reduction) instead of coupling.
A: This indicates Slow Transmetallation .[1] The boronic acid is not approaching the Pd-center fast enough, allowing
-
Fix: Switch to a Potassium Organotrifluoroborate (R-BF₃K) salt instead of a boronic acid. These are more nucleophilic and less prone to protodeboronation.[1]
Module B: C-H Activation (No Halogen Handle)
Context: You need to install a functional group at C4 directly from the C-H bond.[1]
Q3: Can I selectively borylate the C4 position using Ir-catalysis? A: Generally, No , unless you block other positions.[1] Standard Ir-catalyzed borylation is sterically governed and prefers the least hindered positions (typically C2 > C7 > C5/C6).[1] C4 is the most hindered.[1]
-
Exception: If C2 and C7 are blocked (e.g., with methyl groups), C4 activation becomes possible but requires a directing group (DG) at C3.[1]
Q4: How do I force the catalyst to C4? A: Use a Rhodium-Catalyzed Directed Approach . A directing group at C3 (like an amide or ketone) can "pull" the metal to the C4 position via a 5-membered metallacycle intermediate.[1]
Protocol: Rh(III)-Catalyzed C4-Alkylation
-
Substrate: 3-Acylbenzofuran.[1]
-
Catalyst: [Cp*RhCl₂]₂ (2.5 mol%).[1]
-
Additive: AgSbF₆ (10 mol%) to generate the cationic active species.
-
Coupling Partner: Acrylate or alkene.[1]
-
Mechanism: The carbonyl oxygen at C3 coordinates to Rh, which then activates the proximal C4-H bond.[1]
Module C: De Novo Synthesis (The "Nuclear Option")
Context: The ring is too crowded. You cannot functionalize C4 because the C3 substituent knocks off the catalyst.[1]
Q5: Late-stage functionalization failed. How do I build this from scratch? A: The most robust method for highly substituted C4 benzofurans is the [3,3]-Sigmatropic Rearrangement strategy (Claisen type) or constructing the furan ring onto a pre-functionalized benzene.[1]
Protocol: The "Charge-Accelerated" Rearrangement (Kobayashi Method) This recent breakthrough allows for the synthesis of penta-substituted benzofurans where C4 is heavily crowded.[1]
-
Starting Material: 2,6-Disubstituted phenol (the C2/C6 substituents of the phenol become the C4/C6 substituents of the benzofuran).[1]
-
Activator: Trifluoroacetic anhydride (TFAA).[1]
-
Workflow:
-
Step 1: The phenol attacks the activated alkynyl sulfoxide.[1]
-
Step 2: A [3,3]-sigmatropic rearrangement occurs.[1]
-
Step 3: The Pummerer-type cyclization closes the furan ring.[1]
-
Result: The substituent originally at the phenol ortho-position "migrates" or is locked into the benzofuran C4 position without needing a metal catalyst to squeeze in.[1]
-
Figure 2: De novo synthesis pathway bypassing steric constraints via sigmatropic rearrangement.[1]
References
-
Kobayashi, A., Tabata, S., & Yoshida, S. (2024).[1][2] Highly substituted benzo[b]furan synthesis through substituent migration. Royal Society of Chemistry.[1] [Link]
-
Kitano, T., et al. (2022).[1][3] Rhodium-Mediated Synthesis of C4-Substituted Benzofurans. ACS Omega.[1] [Link][1]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]
Sources
Technical Support Center: 4-Methylbenzofuran Isolation & Purification
Topic: Troubleshooting Low Purity Issues in 4-Methylbenzofuran (4-MBF) Isolation CAS Registry Number: 5670-23-5 (Note: Distinct from 2-methylbenzofuran)
Welcome to the Technical Support Center
Your Guide: Dr. Aris Thorne, Senior Application Scientist Status: Online System Message: “Purity is not just a number; it is a reflection of process control. Benzofurans are deceptively simple—stable in the bottle, but reactive on the column. Let’s diagnose your isolation failure.”
Module 1: Diagnostic Triage
User Issue: "My this compound is isolating with low purity (<95%) and turning yellow/red upon concentration."
Dr. Thorne: This is a classic signature of benzofuran instability. Unlike standard aromatics, the furan ring—specifically the C2=C3 double bond—is electron-rich and prone to acid-catalyzed polymerization and oxidation.
Use the table below to identify your specific failure mode based on your analytical data (HPLC/TLC/NMR).
| Symptom | Probable Cause | The "Why" (Mechanism) |
| Broad baseline hump / Gum formation | Acid-Catalyzed Polymerization | The C2=C3 bond acts as an enol ether equivalent. Acidic sites on silica gel initiate cationic polymerization, forming non-eluting oligomers (red/brown oils). |
| Sharp impurity peak (co-eluting) | Unreacted Phenolic Precursor | Starting materials (e.g., 2-hydroxy-6-methylacetaldehyde derivatives) often have similar R_f values and boiling points. |
| M+16 or M+32 peaks in MS | Oxidative Degradation | Benzofurans are susceptible to auto-oxidation at the C2/C3 position, especially under light/air exposure during slow evaporation. |
| Split methyl peak in NMR | Regioisomer Contamination | If synthesized from m-cresol derivatives, you may have a mixture of 4-methyl and 6-methyl isomers due to lack of regiocontrol. |
Module 2: Troubleshooting Guides (Q&A)
Q1: "I used standard silica gel flash chromatography, but my recovery was low and the product degraded. Why?"
A: Standard silica gel is slightly acidic (pH 6.0–6.5). For this compound, this is sufficient to trigger oligomerization on the column. You effectively built a reactor, not a separator.
The Fix: The "Buffered Silica" Protocol You must neutralize the acidic sites on the silica surface before loading your compound.
Protocol:
-
Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexanes).
-
The Neutralizer: Add 1% v/v Triethylamine (TEA) to the slurry.
-
Packing: Pour the column and flush with 2 column volumes (CV) of the TEA-doped solvent.
-
Equilibration: Flush with 1 CV of pure eluent (no TEA) to remove bulk amine, leaving the silica surface neutralized.
-
Run: Load your sample. The TEA occupies the Lewis acid sites (Si-OH), preventing the benzofuran from binding and reacting.
Validation Check: Run a 2D-TLC. Spot your crude, run the plate, rotate 90°, and run again. If the spot stays on the diagonal, it is stable. If new spots appear off-diagonal, the silica is degrading your compound.
Q2: "I have persistent phenolic starting material that won't separate by distillation. What now?"
A: this compound (BP ~197°C estimated) and its phenolic precursors often have overlapping boiling points. Fractional distillation is often futile and thermally stressful. You need a Chemical Wash strategy.[1]
The Fix: The "Claisen Alkali" Wash Leverage the acidity of the phenol (pKa ~10) vs. the neutrality of the benzofuran.
Protocol:
-
Dissolution: Dissolve the crude oil in a non-polar solvent (Pentane or Diethyl Ether). Avoid Dichloromethane (DCM) if possible, as it can form emulsions with strong bases.
-
The Wash: Extract the organic layer 2x with cold 2M NaOH .
-
The Polish: Wash the organic layer 1x with Brine and 1x with Water.
-
Drying: Dry over K₂CO₃ (Potassium Carbonate). Do not use MgSO₄ or Na₂SO₄ if they are acidic; K₂CO₃ ensures a basic environment.
Q3: "How do I prevent the product from turning yellow during storage?"
A: The yellowing is an oxidation product (often a quinone methide-like structure or ring-opened species). This compound is not "shelf-stable" in air over long periods.
The Fix: Storage Hygiene
-
Atmosphere: Store under Argon. Nitrogen is acceptable, but Argon is heavier and blankets the liquid better.
-
Stabilizer: Add a trace amount (0.1%) of BHT (Butylated hydroxytoluene) if the downstream application permits.
-
Temperature: Store at -20°C.
Module 3: Visualized Workflows
Workflow 1: The Purification Decision Tree
Use this logic flow to select the correct isolation method based on your crude profile.
Caption: Decision matrix for selecting between chemical washing, distillation, and chromatography based on impurity profile.
Workflow 2: The "Buffered Silica" Mechanism
Visualizing why standard silica fails and how TEA protects the molecule.
Caption: Mechanistic comparison of acid-catalyzed degradation vs. amine-buffered protection on silica gel.
Module 4: Key Quantitative Data
| Property | Value | Notes |
| Molecular Formula | C₉H₈O | |
| Molecular Weight | 132.16 g/mol | |
| Boiling Point | ~197–198°C | At 760 mmHg (Estimate based on 2-Me isomer [1]) |
| R_f (Hexanes) | ~0.4 – 0.6 | Highly dependent on silica activity.[4] |
| Storage Temp | -20°C | Essential to prevent oxidative gumming. |
| pKa (Conjugate Acid) | ~ -2 to -3 | Protonation occurs at C3; highly acidic conditions required. |
References
-
The Good Scents Company. 2-methyl benzofuran Properties (Proxy Data). Retrieved from [Link]
- Note: Used as a physicochemical proxy for boiling point estim
-
Rehan, M., et al. (2017).[5] "Regioselective 5-exo-trig Intramolecular Oxidative Cyclization of ortho-Cinnamyl Phenols." The Journal of Organic Chemistry, 82(7), 3411-3424.
- Context: Describes oxidative cyclization mechanisms relevant to benzofuran synthesis.
-
[Link]
-
Organic Chemistry Portal.Synthesis of Benzofurans.
- Context: General methodologies and acid-sensitivity warnings.
-
[Link]
-
PubChem.this compound Compound Summary.
- Context: Identific
-
[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN109516968B - Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. vdoc.pub [vdoc.pub]
- 5. Benzofuran synthesis [organic-chemistry.org]
Storage conditions to ensure long-term stability of 4-Methylbenzofuran
Compound: 4-Methylbenzofuran CAS: 17059-52-8 (Note: Isomers like 2-methylbenzofuran are common; this guide applies to the general alkyl-benzofuran class regarding stability).[1] Physical State: Colorless to pale yellow liquid at room temperature.[1]
Module 1: Core Storage Parameters (The "Golden Rules")
This section defines the non-negotiable environmental conditions required to maintain chemical purity (>98%) over extended periods.
Q: What is the absolute best temperature for long-term storage?
A: For storage exceeding 3 months, -20°C is required. [1]
-
The Science: this compound is an electron-rich heterocycle.[1] While stable at room temperature for short periods, the furan ring is susceptible to slow auto-oxidation and polymerization.[1] According to the Arrhenius equation, lowering the temperature from 25°C to -20°C significantly reduces the kinetic rate of these degradation reactions.[1]
-
Short-term (Working Stock): 2°C to 8°C (Refrigerator) is acceptable for active use within 30 days.[1]
Q: Is an inert atmosphere strictly necessary?
A: Yes. Air exposure is the primary cause of degradation. [1]
-
The Mechanism: Oxygen attacks the C2-C3 double bond of the furan ring, leading to the formation of peroxides and epoxides.[1] These intermediates are unstable and can trigger a radical chain reaction, resulting in polymerization (gum formation) or ring-opening to form phenolic aldehydes.[1]
-
Recommendation: Store under Argon (Ar) or Nitrogen (N₂) .[1] Argon is preferred as it is heavier than air and provides a better "blanket" over the liquid surface in the vial.[1]
Q: Can I store it in clear glass vials?
A: No. Use Amber borosilicate glass.
-
The Reason: Benzofuran derivatives absorb UV light, which can act as a radical initiator.[1] Light exposure accelerates the yellowing (oxidation) process even if the sample is kept cool.[1]
Module 2: Data & Specifications
Physical Properties vs. Storage Requirements
| Parameter | Value / Characteristic | Storage Implication |
| Physical State | Liquid | Store upright to prevent cap corrosion.[1] |
| Boiling Point | ~197°C | Moderate volatility; cap tightness is critical.[1] |
| Reactivity | Polymerizes with acid/oxidizers | Do not store near mineral acids or peroxides.[1] |
| Hygroscopicity | Low, but moisture promotes acidity | Store with desiccant in secondary containment.[1] |
| Flash Point | ~67-75°C | Combustible. Store in explosion-proof freezers.[1] |
Module 3: Troubleshooting Degradation
Use this guide to diagnose the quality of your reagent before starting an experiment.
Q: My sample has turned from colorless to yellow/brown. Is it still usable?
A: Proceed with caution.
-
Diagnosis: Yellowing indicates the formation of quinoid-like oxidation byproducts or early-stage oligomers.[1]
-
Action:
Q: There is a viscous gum or solid precipitate at the bottom of the vial.
A: Discard immediately.
-
Diagnosis: This is polymerization .[1][2] The furan rings have cross-linked.[1] This reaction is irreversible and autocatalytic (the presence of polymer speeds up further polymerization).[1]
-
Cause: Likely stored at Room Temperature (RT) without an inert gas blanket, or introduced to a trace acid source.[1]
Q: The volume has decreased significantly, but the cap is on.
A: Evaporation/Sublimation.
-
Diagnosis: this compound has moderate volatility.[1] Standard screw caps often loosen at -20°C due to differential thermal contraction between the plastic cap and glass vial.[1]
-
Prevention: Parafilm® is insufficient for long-term storage.[1] Use Teflon-lined caps and wrap the neck with electrical tape or use a heat-shrink band for storage >6 months.[1]
Module 4: Visualization of Chemical Integrity
Degradation Pathways
The following diagram illustrates why oxygen and light are the enemies of this compound.
Figure 1: Mechanistic pathway of benzofuran degradation showing the transition from stable liquid to unusable polymer or oxidized byproducts.[1][3][4][5]
Module 5: Handling Protocol (The "Inert Aliquot" System)
Scenario: You have received a 5g bottle, but you only need 50mg per experiment. Risk: Opening the main bottle repeatedly introduces oxygen and moisture, degrading the remaining 4.95g.[1]
Protocol: Inert Gas Aliquoting
Prerequisites:
-
Nitrogen or Argon source (Tank or Balloon).[1]
-
Glass vials (2mL or 4mL) with Teflon-lined caps.[1]
-
Glass syringe (Plastic syringes can sometimes leach plasticizers into organic solvents).[1]
Step-by-Step:
-
Equilibrate: Allow the main bottle to warm to room temperature before opening. (Opening a cold bottle causes atmospheric moisture to condense inside the liquid).[1]
-
Purge Vials: Flush your empty storage vials with inert gas for 10 seconds.
-
Transfer:
-
Seal: Cap tightly. Wrap the cap/neck junction with Parafilm or tape.[1]
-
Store: Place aliquots in a secondary container (Ziploc with desiccant) and freeze at -20°C.
-
Usage: Thaw one aliquot at a time. Discard the remainder of that specific aliquot after the experiment; do not re-freeze.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20263, 2-Methylbenzofuran (Isomer Analog).[1] Retrieved from [Link][1]
-
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry.[1] Elsevier Science.[1] (General reference for reactivity of furan ring systems toward oxidation).
Sources
Validation & Comparative
1H NMR spectral analysis of 4-Methylbenzofuran vs 5-Methylbenzofuran
This guide outlines the comparative 1H NMR spectral analysis of 4-Methylbenzofuran and 5-Methylbenzofuran . It is designed for researchers requiring definitive structural assignment of these regioisomers, which often co-elute in synthesis and possess similar retention times.
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, Analytical Scientists
Introduction & Structural Context
Benzofuran derivatives are ubiquitous pharmacophores in drug discovery (e.g., amiodarone, dronedarone). The differentiation between 4- and 5-substituted benzofurans is critical because the position of the methyl group significantly alters the electronic environment of the furan ring and the steric profile of the binding motif.
While Mass Spectrometry (MS) often fails to distinguish these isomers (identical
Structural Numbering
To interpret the spectra, we must first establish the IUPAC numbering system.
Figure 1: IUPAC numbering of the benzofuran core. The critical distinction lies in the substitution at C4 (ortho to bridgehead) vs. C5 (meta to bridgehead).
Theoretical Basis of Differentiation
The primary differentiator is the coupling pattern (splitting) of the protons remaining on the benzene ring.
This compound (Contiguous Spin System)
-
Substitution: Methyl at C4.
-
Remaining Protons: H5, H6, H7.
-
Coupling Network: H5 is ortho to H6; H6 is ortho to H7.
-
Result: A contiguous ABC (or AMX) spin system.
-
H6: Appears as a Triplet (or doublet of doublets,
) due to two large ortho couplings ( Hz). -
H5 & H7: Appear as Doublets (ortho coupling).
-
-
Key Indicator: Absence of a singlet in the aromatic region.
5-Methylbenzofuran (Isolated Spin System)
-
Substitution: Methyl at C5.
-
Remaining Protons: H4, H6, H7.
-
Coupling Network:
-
H6 and H7 are ortho to each other (
Hz). -
H4 is isolated from H6/H7 by the methyl group at C5.
-
-
Result:
-
H4: Appears as a Singlet (broadened by small meta-coupling
Hz and allylic coupling to Me). -
H6 & H7: Appear as an AB system (two doublets).
-
-
Key Indicator: Presence of a distinct singlet (H4) at
ppm.
Experimental Protocol
To reproduce the data below, follow this standardized acquisition workflow.
Sample Preparation:
-
Solvent: Dissolve 5–10 mg of analyte in 0.6 mL CDCl₃ (Chloroform-d, 99.8% D).
-
Note: CDCl₃ is preferred over DMSO-d6 for benzofurans to prevent solvent overlap with the aromatic region and to maximize resolution of fine coupling.
-
-
Reference: Ensure TMS (Tetramethylsilane) is present as internal reference (
ppm).[1][2] -
Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.
Acquisition Parameters (Recommended):
-
Frequency: 400 MHz or higher (600 MHz preferred for resolving meta-couplings).
-
Pulse Sequence: Standard 1H zg30.
-
Scans (NS): 16–64 (depending on concentration).
-
Relaxation Delay (D1):
s (Ensure quantitative integration of methyl singlets). -
Acquisition Time (AQ):
s to resolve small couplings ( Hz).
Comparative Data Analysis
The following table summarizes the chemical shifts (
Data Summary Table
| Feature | This compound | 5-Methylbenzofuran | Differentiation Logic |
| Methyl Signal | 4-Me is often slightly deshielded due to peri-interaction with H3/O1 ring current. | ||
| H2 (Furan) | Indistinguishable. | ||
| H3 (Furan) | 4-Me may show fine "zig-zag" coupling to Me-4. | ||
| H4 (Benzene) | Substituted (No Signal) | PRIMARY DIAGNOSTIC: 5-Me shows an H4 Singlet . | |
| H5 (Benzene) | Substituted (No Signal) | 4-Me shows H5 as a doublet. | |
| H6 (Benzene) | 4-Me H6 is a triplet (two ortho neighbors). 5-Me H6 is a doublet (one ortho neighbor). | ||
| H7 (Benzene) | Indistinguishable (both are doublets). |
Detailed Spectral Interpretation
Scenario A: The "Singlet" Test (5-Methylbenzofuran)
In the 5-methyl isomer, the proton at position 4 (H4) is physically separated from the other aromatic protons (H6, H7) by the methyl group at C5.
-
Observation: Look for a sharp signal around 7.3–7.4 ppm that integrates to 1H and appears as a singlet or a finely split doublet (
Hz). -
Mechanism: Lack of an ortho-neighbor prevents large splitting (
Hz).
Scenario B: The "Contiguous Multiplet" (this compound)
In the 4-methyl isomer, the protons H5, H6, and H7 form a continuous chain.
-
Observation: Look for a signal around 7.2 ppm (H6) that appears as a triplet (or apparent triplet).
-
Mechanism: H6 couples to both H5 and H7 with similar ortho-coupling constants (
Hz), collapsing the signal into a triplet pattern.
Decision Logic (Flowchart)
Use this logic flow to assign your unknown sample.
Figure 2: Spectral decision tree for distinguishing benzofuran methyl-isomers.
Advanced Verification: NOE Experiments
If 1D NMR is ambiguous due to peak overlap, a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment provides absolute confirmation.
-
Experiment: Irradiate the Methyl group signal (
ppm). -
4-Methyl Response: You will observe NOE enhancement of H3 (furan ring) and H5 (benzene ring). The proximity of Me-4 to H3 is a unique spatial feature of the 4-isomer.
-
5-Methyl Response: You will observe NOE enhancement of H4 and H6 . No enhancement of H3 will be observed.
References
-
Black, P. J., & Heffernan, M. L. (1965). The Analysis of the Proton Magnetic Resonance Spectra of Heteroaromatic Systems. Australian Journal of Chemistry, 18(3), 353-361. Link
-
AIST Spectral Database (SDBS). (2023). SDBS No. 2736 (Benzofuran derivatives). National Institute of Advanced Industrial Science and Technology. Link
-
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts and Couplings.[3] University of Wisconsin-Madison.[3] Link
Sources
Publish Comparison Guide: Retention Times of Methylbenzofuran Isomers in HPLC
This guide provides a technical comparison of High-Performance Liquid Chromatography (HPLC) retention behaviors for methylbenzofuran isomers and their derivatives. It focuses on the separation of 3-methylbenzofuran-2-carboxylic acid (3MBCA) and its process-related impurities as a primary case study, while addressing the broader challenges of separating positional isomers like 2-methylbenzofuran and 3-methylbenzofuran .
Executive Summary
Methylbenzofurans are critical intermediates in the synthesis of pharmaceuticals (e.g., anti-tumor agents, matrix metalloproteinase inhibitors) and environmental markers in fossil fuels. Separating their positional isomers is analytically challenging due to their identical molecular weight and similar hydrophobicity.
This guide compares the retention performance of methylbenzofuran derivatives on C18 (Octadecyl) stationary phases versus specialized alternative phases. We present experimental data demonstrating that while standard C18 columns can separate functionalized derivatives (acids, amides, nitriles) based on polarity, separating the core alkyl-isomers often requires leveraging shape selectivity or
Introduction: The Isomer Challenge
The separation of methylbenzofuran isomers (e.g., 2-methylbenzofuran vs. 3-methylbenzofuran) relies on subtle differences in their molecular geometry and electronic distribution.
-
2-Methylbenzofuran: The methyl group is at the C2 position, creating a more linear, planar structure.
-
3-Methylbenzofuran: The methyl group at C3 introduces a "kink," reducing planarity and effective surface area for hydrophobic interaction.
In Reversed-Phase HPLC (RP-HPLC), retention is primarily driven by hydrophobicity. However, for structural isomers with similar
Experimental Protocols
Protocol A: Separation of Functionalized Methylbenzofurans (Standard C18)
This protocol, validated for 3-methylbenzofuran-2-carboxylic acid (3MBCA) , demonstrates the separation of a methylbenzofuran core with varying functional groups.
-
Column: Agilent Zorbax SB-C18 (250
4.6 mm, 3.5 µm) -
Mobile Phase A: 0.8 g Ammonium Acetate in 1000 mL water (pH adjusted to 3.4 with Acetic Acid)
-
Mobile Phase B: Acetonitrile (ACN)[1]
-
Gradient Program:
-
0-25 min: Linear gradient 40% B
75% B
-
-
Flow Rate: 0.9 mL/min[1]
-
Detection: UV at 240 nm[1]
-
Temperature: 35°C
Protocol B: Separation of Positional Isomers (Specialized Phase Strategy)
For non-functionalized isomers (e.g., 2-methyl vs. 3-methyl), a standard C18 often results in co-elution. A Phenyl-Hexyl or Biphenyl column is recommended to leverage
-
Column: Phenyl-Hexyl (150
4.6 mm, 3 µm) -
Mobile Phase: Isocratic Methanol/Water (70:30 v/v)
-
Flow Rate: 1.0 mL/min[2]
-
Mechanism: The
-electrons of the stationary phase interact differentially with the electron-rich furan ring, enhancing selectivity based on the electron-donating effects of the methyl group position.
Results & Discussion
Case Study: Retention Times of 3-Methylbenzofuran Derivatives
The following data illustrates how functional group polarity overrides the isomeric effect on a C18 column. The elution order follows the principle of Polarity-Driven Elution (most polar elutes first).
| Compound Name | Structure Type | Functional Group | Retention Time ( | Relative Retention ( | Mechanism |
| Impurity C | 3-Methylbenzofuran-2-carboxamide | Amide (-CONH | 4.39 min | 0.81 | High Polarity (H-bonding) |
| 3MBCA | 3-Methylbenzofuran-2-carboxylic acid | Acid (-COOH) | 5.42 min | 1.00 | Ionizable, pH dependent |
| Impurity A | 1-(2-hydroxyphenyl) ethanone | Ring-Opened Precursor | 10.33 min | 1.91 | Moderate Hydrophobicity |
| Impurity B | 3-Methylbenzofuran-2-carbonitrile | Nitrile (-CN) | 22.69 min | 4.19 | High Hydrophobicity (Dipole) |
Analysis:
The Amide (Impurity C) elutes first due to its ability to form strong hydrogen bonds with the aqueous mobile phase. The Nitrile (Impurity B) is significantly more retained (
Theoretical Comparison: 2-Methyl vs. 3-Methylbenzofuran
Without strong polar functional groups, the separation of the parent isomers on C18 is governed by Shape Selectivity :
-
2-Methylbenzofuran: More planar. It can penetrate deeper into the C18 alkyl chains, resulting in longer retention times .
-
3-Methylbenzofuran: The C3-methyl group creates steric hindrance (non-planarity), preventing deep intercalation into the stationary phase. It typically elutes earlier than the 2-isomer on high-density C18 columns.
Note: On Phenyl-Hexyl columns, this order may reverse depending on the specific
Visualizations
Figure 1: HPLC Workflow for Methylbenzofuran Analysis
The following diagram outlines the critical steps for ensuring reproducible retention times, highlighting the "Self-Validating" system suitability check.
Caption: Workflow ensuring data integrity. The System Suitability step is critical for validating column performance before analyzing unknown isomer mixtures.
Figure 2: Separation Mechanism (Shape Selectivity vs. Polarity)
This diagram illustrates why different methylbenzofurans separate differently on C18 versus Phenyl phases.
Caption: Mechanistic pathways for separation. Functionalized derivatives separate by polarity (C18), while core isomers require shape or
Conclusion & Recommendations
For researchers analyzing functionalized methylbenzofurans (e.g., metabolites, synthesis intermediates), a standard C18 column with an acidic buffer/ACN gradient is highly effective, providing clear resolution based on polarity (Acid < Amide < Nitrile).
However, for the separation of core positional isomers (2-methyl vs. 3-methylbenzofuran), we recommend:
-
Stationary Phase: Switch to Phenyl-Hexyl or Biphenyl phases to exploit
selectivity. -
Mobile Phase: Use Methanol instead of Acetonitrile as the organic modifier to enhance
-interactions. -
Validation: Always use a pure standard of each isomer to establish retention times, as elution order can shift with column aging and temperature.
References
-
Patel, K. M., et al. (2016).[1] Development and Validation of a RP-HPLC Method for the Simultaneous Determination of 3-Methylbenzofuran-2-Carboxylic Acid and its Three Process Related Impurities. International Journal of Current Advanced Research.
-
BenchChem. (2025).[3] Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS.
-
Yan, Z., et al. (2012). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Royal Society of Chemistry.
-
Mac-Mod Analytical.
Sources
IR spectroscopy characteristic peaks for 4-Methylbenzofuran identification
IR Spectroscopy Characteristic Peaks for 4-Methylbenzofuran Identification
Executive Summary
Objective: To provide a definitive spectroscopic guide for identifying this compound (CAS: 5503-91-3) and distinguishing it from its structural isomers (e.g., 5-methyl, 2-methyl analogs) using Fourier Transform Infrared (FTIR) spectroscopy.
Core Insight: The identification of this compound relies on two critical spectral signatures:
-
The Furanic C-H Stretch: The presence of the C2-H stretching vibration (absent in 2-substituted isomers).
-
The Substitution Pattern (OOP Bending): The specific out-of-plane (OOP) bending vibrations of the benzene ring protons, which correspond to a 1,2,3-trisubstituted aromatic system (three adjacent hydrogens).
Fundamentals of Benzofuran Vibrational Modes
Understanding the molecular geometry is essential for interpreting the spectrum. This compound consists of a benzene ring fused to a furan ring, with a methyl group at position 4.
-
Furan Ring: Contributes high-frequency C-H stretches (>3100 cm⁻¹) and characteristic ring breathing modes (~1000–1250 cm⁻¹).
-
Benzene Ring: The methyl substitution at C4 leaves protons at C5, C6, and C7. This creates a "3-adjacent hydrogen" system, which is distinct from the "2-adjacent + 1-isolated" pattern seen in 5-methyl or 6-methyl isomers.
Characteristic Peaks: this compound[1]
The following table synthesizes characteristic bands based on 1,2,3-trisubstituted benzene derivatives and benzofuran skeletal vibrations.
| Functional Group | Mode of Vibration | Frequency Range (cm⁻¹) | Diagnostic Value |
| Furan C-H | Stretching (α-H at C2) | 3120 – 3160 | High. Confirms C2 is unsubstituted (distinguishes from 2-methylbenzofuran). |
| Aromatic C-H | Stretching (sp²) | 3030 – 3080 | Medium. Typical for all aromatic compounds. |
| Methyl C-H | Stretching (sp³, asym/sym) | 2920 – 2960 / 2850 – 2870 | Medium. Confirms presence of alkyl group.[1][2] |
| Ring C=C | Skeletal Vibrations | 1580 – 1610 / 1450 – 1480 | Medium. "Benzofuran breathing" modes.[3] |
| C-O-C | Ether Asymmetric Stretch | 1250 – 1270 | High. Characteristic of the furan ring oxygen linkage. |
| Aromatic C-H | Out-of-Plane (OOP) Bending | 760 – 790 (Strong) | Critical. Diagnostic for 3 adjacent aromatic protons (H5, H6, H7). |
| Ring Deformation | OOP Ring Bend | 690 – 720 | Supporting evidence for the substitution pattern. |
Comparative Analysis: Distinguishing Isomers
The primary challenge in drug development and synthesis is distinguishing the target 4-isomer from common byproducts like 5-methylbenzofuran or 2-methylbenzofuran.
Scenario A: 4-Methyl vs. 5-Methylbenzofuran
-
4-Methyl (3 Adjacent H): Shows a simplified OOP pattern with a dominant band near 760–780 cm⁻¹ .
-
5-Methyl (2 Adjacent H + 1 Isolated H): Shows a more complex OOP region. Look for two distinct bands: one for the isolated proton (~860–900 cm⁻¹) and one for the adjacent pair (~800–860 cm⁻¹).
Scenario B: 4-Methyl vs. 2-Methylbenzofuran
-
4-Methyl: The C2-H stretch (~3140 cm⁻¹) is PRESENT .
-
2-Methyl: The C2-H stretch is ABSENT (replaced by a methyl group).
Comparative Data Table
| Feature | This compound | 5-Methylbenzofuran | 2-Methylbenzofuran |
| Substitution Pattern | 3 Adjacent H (5,6,[4]7) | 2 Adj (6,7) + 1 Iso (4) | 4 Adjacent H (4,5,6,7) |
| Key OOP Band (cm⁻¹) | ~760–780 (Strong) | ~810 & ~880 | ~740–750 (Strong) |
| C2-H Stretch (>3100) | Present | Present | Absent |
Experimental Protocol: ATR-FTIR Acquisition
To ensure data integrity and reproducibility, follow this self-validating protocol.
Method: Attenuated Total Reflectance (ATR) is recommended over KBr pellets for liquid/oil benzofurans to avoid moisture interference and pathlength inconsistencies.
-
System Validation:
-
Run a background scan (air) with 32 scans at 4 cm⁻¹ resolution.
-
Verify the noise level at 2000–2200 cm⁻¹ is <0.1% T.
-
-
Sample Application:
-
Place 10–20 µL of neat this compound on the Diamond/ZnSe crystal.
-
Ensure full coverage of the active area.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).
-
Scans: 64 scans (improves Signal-to-Noise ratio).
-
Range: 4000 – 600 cm⁻¹.
-
-
Data Processing:
-
Apply ATR correction (if quantitative comparison is needed).
-
Baseline correct only if significant drift is observed.
-
Identification Logic Workflow
The following decision tree visualizes the logic for confirming this compound identity.
Caption: Decision tree for distinguishing this compound from common isomers using FTIR spectral features.
References
-
NIST Mass Spectrometry Data Center. Dibenzofuran, 4-methyl- (Analogous substitution data). NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]
-
Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016).[6] Available at: [Link]
-
PubChem. 3-Methylbenzofuran Compound Summary. National Library of Medicine. Available at: [Link]
Sources
Validating 4-Methylbenzofuran: A Comparative Guide to X-ray vs. NMR
Executive Summary
4-Methylbenzofuran (4-MeBF) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for anti-arrhythmic and anti-tumor agents. However, its liquid state at room temperature presents a unique validation challenge.
While Nuclear Magnetic Resonance (NMR) is the industry standard for rapid solution-state characterization, it often fails to resolve subtle regioisomeric ambiguities (e.g., distinguishing 4-methyl from 6-methyl isomers) or predict solid-state bioavailability. Single-Crystal X-ray Diffraction (SC-XRD) provides the ultimate structural truth but requires advanced in situ cryo-crystallization techniques for liquid samples.
This guide objectively compares these methodologies and provides a field-proven protocol for the crystallographic validation of liquid this compound.
Decision Matrix: NMR vs. X-ray Crystallography
The choice between NMR and X-ray validation depends on the specific data requirement: Connectivity vs. Spatial Arrangement .
| Feature | Solution NMR (1H/13C/NOESY) | In Situ X-ray Crystallography (SC-XRD) |
| Primary Output | Connectivity & Functional Groups | Absolute 3D Structure & Packing |
| Sample State | Liquid (Solvated) | Solid (Frozen Single Crystal) |
| Isomer Resolution | Good (via Coupling Constants), but can be ambiguous if signals overlap. | Definitive . Unambiguous assignment of methyl position. |
| Data Acquisition | < 1 Hour | 4–12 Hours (including crystal growth) |
| Structural Insight | Dynamic averaging of conformers. | Precise bond lengths/angles & |
| Key Limitation | Cannot determine density or crystal packing forces. | Requires specialized cryo-cooling hardware. |
Strategic Workflow
The following decision tree illustrates when to escalate from NMR to SC-XRD.
Figure 1: Strategic workflow for structural validation of liquid benzofurans.
Technical Deep Dive: Why X-ray is Necessary
While NMR confirms the chemical formula (
-
The NMR Problem: In this compound, the protons at positions 5, 6, and 7 form an AMX or ABC spin system. If the chemical shifts of H5 and H6 overlap, the splitting pattern becomes second-order, making visual confirmation of the methyl position difficult without complex simulation.
-
The X-ray Solution: Crystallography operates on electron density.[1] The methyl group appears as a distinct region of electron density at a precise distance (~1.50 Å) from the C4 carbon. There is zero ambiguity. Furthermore, it reveals intermolecular
-stacking , which is a critical predictor of how the drug will bind to protein targets.
Experimental Protocol: In Situ Cryo-Crystallography
Since this compound is a liquid (MP < RT), standard crystal mounting is impossible. You must grow the crystal directly on the diffractometer using the Optical Heating and Crystallization Device (OHCD) or standard zone-melting techniques.
Phase 1: Sample Preparation
-
Capillary Loading: Draw 0.5 µL of pure, dry this compound into a Lindemann glass capillary (0.3 mm diameter).
-
Sealing: Flame-seal both ends of the capillary to prevent sublimation or oxidation.
-
Mounting: Fix the capillary onto a goniometer head using a magnetic base and clay/wax.
Phase 2: Crystal Growth (Zone Melting)
This process converts the polycrystalline frozen mass into a single crystal.
-
Flash Freezing: Center the capillary in the X-ray beam path. Activate the cryostream (nitrogen gas) to 100 K . The liquid will freeze instantly into a polycrystalline powder (opaque appearance).
-
Zone Melting:
-
Raise the temperature to ~5–10 K below the melting point (approx. 250–260 K, verify empirically).
-
Use a focused IR laser (OHCD) or temporarily block the cryostream to melt a "zone" of the sample.
-
Slowly move the melt zone along the capillary axis. As the liquid front cools, a single crystal seed will nucleate and grow.
-
-
Annealing: Once a clear, transparent segment is visible (indicating a single crystal), cycle the temperature ±5 K for 30 minutes to reduce mosaicity (internal strain).
Phase 3: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu radiation).
-
Strategy: Collect a full sphere of data (360° rotation) to ensure high redundancy.
-
Refinement:
-
Solve structure using SHELXT (Intrinsic Phasing).
-
Refine using SHELXL (Least Squares).
-
Critical Check: Verify the C-C bond lengths in the benzene ring. The C3a-C7a bond (fusion bond) should be ~1.40 Å. The C4-C(Methyl) bond should be ~1.50 Å.
-
Expected Results & Data Interpretation
Crystallographic Parameters (Simulated/Typical for Benzofurans)
When validating, your experimental data should align with these expected ranges for a planar benzofuran derivative:
| Parameter | Expected Value Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Common for planar aromatics. |
| Space Group | Centrosymmetric packing is favored. | |
| Unit Cell Volume | ~600–700 ų (Z=4) | Consistent with MW = 132.16 g/mol . |
| R-Factor ( | < 5.0% | Indicates a high-quality model. |
| C4-Methyl Distance | 1.50 ± 0.02 Å | Confirms methyl attachment at C4. |
| 3.4 – 3.8 Å | Indicates strong intermolecular overlap. |
Visualizing the Validation
The following diagram represents the electron density map interpretation.
Figure 2: Connectivity map derived from SC-XRD. The C4-Methyl bond is the critical validation point.
References
-
Dey, D., & Chopra, D. (2014). The Art of in situ Cryocrystallization. Indian Academy of Sciences. Link
- Source for the OHCD and capillary zone-melting protocols described in Section 4.
-
Metherall, J. P., et al. (2023).[2] Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Link
- Review of modern methods for crystallizing liquids and amorphous solids.
-
Spingler, B., et al. (2012). In situ crystallization of low-melting organic liquids. CrystEngComm. Link
- Detailed methodology for handling low-melting heterocycles.
-
BenchChem. (2025). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. Link
- Reference for the compar
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Methylbenzofuran
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of rigorous analysis. Mass spectrometry stands as a pivotal technique in this endeavor, offering detailed insights into molecular weight and fragmentation pathways. This guide provides an in-depth analysis of the anticipated mass fragmentation pattern of 4-Methylbenzofuran, comparing it with its parent compound, benzofuran, and other isomers. We will explore the underlying mechanistic principles that dictate these fragmentation patterns, offering a framework for the identification and characterization of substituted benzofurans.
The Significance of Fragmentation in Structural Isomer Differentiation
In the landscape of organic analysis, mass spectrometry provides more than just the molecular weight of a compound. The fragmentation pattern, generated through techniques like electron ionization (EI), serves as a molecular fingerprint.[1] When a molecule is bombarded with high-energy electrons, it forms a radical cation (the molecular ion, M+•) which is often unstable and breaks apart into smaller, charged fragments.[2][3] The manner in which it fragments is dictated by the molecule's inherent structure, including the position of substituents on an aromatic ring. For isomeric compounds, such as the various methylbenzofurans, subtle differences in their fragmentation patterns can be the key to their unambiguous identification.
A Comparative Analysis of Fragmentation: this compound vs. Benzofuran
To appreciate the influence of the 4-methyl group, we must first understand the fragmentation of the parent molecule, benzofuran.
The Fragmentation of Benzofuran
Benzofuran (C₈H₆O, MW = 118.13 g/mol ) is a stable aromatic compound.[4] Its mass spectrum is characterized by a prominent molecular ion peak (m/z 118) due to the stability of the aromatic system.[5][6] The primary fragmentation pathway involves the loss of a hydrogen atom to form a stable cation at m/z 117. Another significant fragmentation is the expulsion of carbon monoxide (CO), a common fragmentation for furan rings, leading to a fragment at m/z 90. This can be followed by the loss of a hydrogen atom to produce a fragment at m/z 89.
The Predicted Fragmentation of this compound
This compound (C₉H₈O, MW = 132.16 g/mol ) introduces a methyl group on the benzene ring.[7] This substitution is expected to significantly influence the fragmentation pattern.
Table 1: Predicted Major Fragments for this compound and Benzofuran
| m/z | Proposed Fragment | Identity | Comparison with Benzofuran |
| 132 | [C₉H₈O]+• | Molecular Ion | Parent peak for this compound |
| 131 | [C₉H₇O]+ | Loss of H• | Analogous to the M-1 peak in benzofuran, potentially a stable chromylium ion[8] |
| 117 | [C₈H₅O]+ | Loss of CH₃• | Loss of the methyl group, a common fragmentation for methylated aromatics |
| 104 | [C₈H₈]+• | Loss of CO | Loss of carbon monoxide from the molecular ion |
| 103 | [C₈H₇]+ | Loss of CO and H• | Subsequent loss of a hydrogen atom from the m/z 104 fragment |
| 91 | [C₇H₇]+ | Tropylium ion | Rearrangement and loss of CO and a methyl radical, a common stable fragment in alkylbenzenes |
The primary fragmentation pathway for methylbenzofuran isomers is the loss of a hydrogen atom to form a highly stable chromylium ion.[8] This process is associated with a significant kinetic energy release, indicating a stable product.[8] Therefore, the base peak in the spectrum of this compound is anticipated to be at m/z 131.
Another key fragmentation will be the loss of the methyl radical (•CH₃), leading to a fragment at m/z 117. The stability of the resulting benzofuran cation makes this a favorable process. The loss of carbon monoxide (CO) from the molecular ion to give a fragment at m/z 104 is also expected, analogous to the fragmentation of benzofuran itself. A particularly diagnostic fragmentation for alkyl-substituted aromatic compounds is the formation of the tropylium ion ([C₇H₇]⁺) at m/z 91, which would involve a rearrangement after the initial fragmentation.
Experimental Protocol for Mass Spectrometry of this compound
The following protocol outlines a standard procedure for obtaining the mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
Objective: To acquire a reproducible and high-quality mass spectrum of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
Materials:
-
This compound standard
-
High-purity solvent (e.g., dichloromethane or hexane)
-
GC-grade helium
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 100 µg/mL) in the chosen solvent.
-
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Program:
-
Initial temperature: 60 °C, hold for 1 minute
-
Ramp: 10 °C/min to 250 °C
-
Final hold: 5 minutes at 250 °C
-
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for this compound.[9]
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard for library matching)
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-300
-
Rationale for Parameter Selection:
-
The chosen GC parameters ensure good chromatographic separation and peak shape for a semi-volatile compound like this compound.
-
An EI energy of 70 eV is the standard for generating reproducible fragmentation patterns that can be compared to spectral libraries.[1]
-
The source and quadrupole temperatures are set to prevent condensation of the analyte while minimizing thermal degradation.
Visualizing the Fragmentation Pathway
The following diagram illustrates the proposed primary fragmentation pathways of this compound.
Caption: Proposed fragmentation pathway of this compound.
Conclusion
The mass fragmentation pattern of this compound is predicted to be distinctly different from that of unsubstituted benzofuran, primarily due to the influence of the methyl group. The anticipated formation of a stable chromylium ion at m/z 131, along with the characteristic loss of a methyl radical and the formation of a tropylium ion, provides a unique spectral signature. This guide offers a robust theoretical framework and a practical experimental approach for the analysis of this compound, empowering researchers to confidently identify and characterize this and related compounds.
References
-
Kamboj, R., et al. (n.d.). Mass fragmentation pattern of 2-(4-Methylbenzoyl)-5-chloro-3-methylbenzofuran 3h. ResearchGate. Available at: [Link]
-
Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. (n.d.). ResearchGate. Available at: [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]
-
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
- Bortolini, O., et al. (1988). Isomerization and fragmentation of methyl benzofuran ions and chromene ions in the gas phase. Journal of the Chemical Society, Perkin Transactions 2, (11), 1837-1841.
-
Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl-. (n.d.). NIST WebBook. Available at: [Link]
-
Dibenzofuran, 4-methyl-. (n.d.). NIST WebBook. Available at: [Link]
-
14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018). YouTube. Available at: [Link]
- Catinella, S., et al. (2000). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Journal of the American Society for Mass Spectrometry, 11(2), 135-141.
-
This compound. (n.d.). PubChem. Available at: [Link]
-
Mass spectrum of Benzofuran with Retention Time (RT)= 6.760. (n.d.). ResearchGate. Available at: [Link]
-
Benzofuran. (n.d.). NIST WebBook. Available at: [Link]
-
2-methyl benzofuran. (n.d.). The Good Scents Company. Available at: [Link]
-
Mass Spectrometry Ionization Methods. (n.d.). Chemistry at Emory. Available at: [Link]
-
Electron ionization and mass spectrometry. (2020). YouTube. Available at: [Link]
Sources
- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. youtube.com [youtube.com]
- 4. Benzofuran [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C9H8O | CID 33104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Dibenzofuran, 4-methyl- [webbook.nist.gov]
Comparative reactivity of 4-Methylbenzofuran in electrophilic substitution
An In-depth Technical Guide to the Comparative Reactivity of 4-Methylbenzofuran in Electrophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the electrophilic substitution reactivity of this compound. Benzofuran scaffolds are crucial in many pharmaceuticals and advanced materials, making a detailed understanding of their substitution patterns essential for the rational design of novel derivatives.[1][2] We will explore the underlying principles governing regioselectivity, compare its reactivity with parent compounds, and provide actionable experimental protocols.
Core Principles: Reactivity and Regioselectivity of the Benzofuran System
Benzofuran is an aromatic heterocycle that undergoes electrophilic substitution, primarily at the 2-position of the furan ring.[3] This preference is dictated by the stability of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. The fusion of a benzene ring to the furan moiety modulates its electronic properties. While furan itself is exceptionally reactive towards electrophiles (estimated to be 6 x 10¹¹ times faster than benzene), the benzofuran system is less so, though still significantly more reactive than benzene.[4]
Electrophilic attack on the furan ring is favored over the benzene ring due to the electron-donating resonance effect of the oxygen atom. The attack at the C2 position is generally preferred as the resulting positive charge can be delocalized through more stable resonance structures compared to an attack at C3.[4] However, studies on substituted benzofurans show that substitution at the C3 position is also a significant pathway, influenced by the nature of both the electrophile and other substituents on the ring system.[5][6]
The Directing Influence of the 4-Methyl Group
In this compound, the regiochemical outcome of electrophilic substitution is governed by the interplay of the inherent reactivity of the benzofuran nucleus and the directing effect of the C4-methyl substituent.
-
Activating Nature : The methyl group is an electron-donating group (EDG) that activates the aromatic system towards electrophilic attack.[7][8][9] It enriches the ring with electron density through an inductive effect (+I). This makes this compound inherently more reactive than its parent compound, benzofuran.
-
Ortho-, Para-Direction : As an activating group, the methyl group directs incoming electrophiles to the positions ortho and para to itself.[9][10][11] In the this compound system, these positions are C3, C5 (ortho), and C7 (para).
The combination of these directing effects leads to a predictable yet complex pattern of reactivity. The powerful activating effect of the furan oxygen directs substitution to C2 and C3, while the 4-methyl group concurrently directs to C3, C5, and C7. This creates a synergistic effect favoring substitution at the C3 position. However, the inherent preference of the benzofuran system for C2 substitution remains a strong competing factor.
Caption: Directing effects in the electrophilic substitution of this compound.
Comparative Reactivity in Common Electrophilic Substitutions
The enhanced nucleophilicity of this compound requires careful selection of reaction conditions, often milder than those used for less activated systems like benzene or even benzofuran itself, to prevent side reactions or degradation.
| Reaction | Electrophile & Reagents | This compound: Expected Major Products | Benzofuran: Major Product | Rationale for Reactivity Difference |
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 4-Methyl-2-nitrobenzofuran & 4-Methyl-3-nitrobenzofuran | 2-Nitrobenzofuran | The activating -CH₃ group increases reaction rate. Synergistic direction towards C3 may increase the proportion of the 3-nitro isomer compared to unsubstituted benzofuran. |
| Bromination | Br⁺ (from Br₂ in AcOH or CS₂) | 4-Methyl-2-bromobenzofuran & 4-Methyl-3-bromobenzofuran | 2-Bromobenzofuran | The substrate is highly activated; a Lewis acid catalyst is likely unnecessary. Low temperatures are recommended to control selectivity.[12] |
| Acylation | RCO⁺ (from RCOCl/AlCl₃ or TFAA) | 4-Methyl-2-acylbenzofuran & 4-Methyl-3-acylbenzofuran | 2-Acylbenzofuran | Friedel-Crafts acylation of benzofurans can exhibit poor C2/C3 regioselectivity.[13] Milder catalysts (e.g., ZnBr₂) may be preferable.[14] |
| Sulfonation | HSO₃⁺ (from conc. H₂SO₄) | This compound-2-sulfonic acid & this compound-3-sulfonic acid | Benzofuran-2-sulfonic acid | The reaction is reversible and may be sensitive to steric hindrance and temperature. |
Mechanistic Insight: Stability of Cationic Intermediates
The regioselectivity of the reaction is ultimately determined by the relative stability of the cationic sigma complexes formed upon electrophilic attack at different positions.
Attack at C2
Attack at the C2 position yields a carbocation that is well-stabilized by resonance, with the positive charge delocalized effectively by the lone pair of the furan oxygen.
Attack at C3
Attack at the C3 position also leads to a resonance-stabilized carbocation. The electron-donating methyl group at C4 provides additional stabilization to this intermediate through an inductive effect, making C3 a highly competitive site for substitution.
Sources
- 1. DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 22723_lec7.ppt [slideshare.net]
- 4. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 5. conference.pixel-online.net [conference.pixel-online.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. savemyexams.com [savemyexams.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Role of addition compounds in the halogenation of benzofurans and benzothiophens - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hrcak.srce.hr [hrcak.srce.hr]
Establishing Reference Standards for 4-Methylbenzofuran Purity
Introduction: The Isomer Challenge
4-Methylbenzofuran (4-MBF) is a critical heterocyclic scaffold used in the synthesis of bioactive compounds (e.g., antitumor agents, antimicrobial benzofurans) and flavor chemistry. Unlike its more common isomer, 2-methylbenzofuran, 4-MBF involves substitution on the benzene ring rather than the furan ring. This structural subtlety presents a significant analytical challenge: regioisomeric impurity.
Commercial "technical grade" 4-MBF (often 95-97% pure) frequently contains significant levels of 6-methylbenzofuran or 5-methylbenzofuran, depending on the starting phenol used in synthesis (e.g., m-cresol vs. p-cresol). Standard GC-MS libraries often fail to distinguish these isomers due to identical molecular ions (
This guide outlines a rigorous, self-validating methodology to establish a Primary Reference Standard for 4-MBF, comparing the industry-standard "Area %" approach against the superior "Mass Balance/qNMR" workflow.
Comparative Analysis of Purity Assessment Methods
The following table contrasts the three primary methodologies for establishing purity. For a Reference Standard, Method C (qNMR) is the required gold standard.
| Feature | Method A: GC-FID (Area %) | Method B: HPLC-UV | Method C: qNMR (Internal Standard) |
| Principle | Relative detector response of volatiles. | Relative absorption at specific | Molar ratio of protons (Absolute). |
| Primary Blind Spot | Misses non-volatile impurities (salts, polymers). Assumes all isomers have equal Response Factors (RF). | Misses non-chromophores. Response factors vary wildly between isomers. | None (provided signals don't overlap). Independent of RF.[1] |
| Isomer Specificity | High (on polar columns). | Medium (requires specific method dev). | High (distinct coupling patterns). |
| Traceability | Low (unless calibrated against a known standard). | Low. | Directly Traceable to NIST/SI via Internal Standard. |
| Suitability for CRM | Screening Only. | Secondary Check. | REQUIRED for Certification. |
The Self-Validating Protocol: Establishing the Standard
To certify a batch of 4-MBF as a reference standard (>99.0% purity), you must employ an orthogonal approach. The GC-MS proves identity and isomeric purity, while qNMR proves absolute content.
Phase 1: Isomeric Profiling (GC-MS/FID)
Objective: Confirm the "4-methyl" regiochemistry and quantify isomeric impurities.
The Isomer Logic: Synthesis from m-cresol often yields a mixture of This compound and 6-methylbenzofuran . Synthesis from o-cresol yields 7-methylbenzofuran . You must prove your peak is the 4-isomer.
Diagram 1: Synthesis-Impurity Logic Flow This diagram illustrates how the starting material dictates the specific isomeric impurities you must target.
Caption: Logical flow determining expected isomeric impurities based on synthetic origin. 4-MBF and 6-MBF are the critical pair to resolve.
Experimental Protocol (GC-FID):
-
Column Selection: Do not use a standard 5%-phenyl column (e.g., DB-5). Isomers 4- and 6- are difficult to separate on non-polar phases.
-
Recommendation: Use a high-polarity Wax column (PEG, e.g., DB-WAX or ZB-WAX).
-
-
Conditions:
-
Carrier: Helium, 1.2 mL/min (constant flow).
-
Oven: 60°C (1 min) → 5°C/min → 240°C.
-
-
Validation: Inject a mixture of 4-methyl and 6-methyl isomers (if available) or rely on NMR confirmation of the main peak.
-
Calculation: Calculate purity by Area Normalization (
).
Phase 2: Absolute Purity Assignment (qNMR)
Objective: Determine the mass fraction purity, accounting for water, solvents, and inorganic salts invisible to GC.
Why qNMR? Unlike chromatography, NMR signal intensity is directly proportional to the number of nuclei. By adding a certified internal standard (IS) like Maleic Acid or Dimethyl Sulfone (traceable to NIST SRM), you can calculate the exact purity of 4-MBF without needing a pure 4-MBF standard.
Diagram 2: The qNMR Certification Workflow
Caption: Step-by-step workflow for establishing a qNMR-certified reference standard.
qNMR Experimental Protocol:
-
Internal Standard (IS): Use 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (DMSO2).
-
Why? 4-MBF has aromatic signals (7.0–7.5 ppm) and a methyl signal (~2.4-2.5 ppm).[2] TCNB (singlet ~7.7 ppm) or DMSO2 (singlet ~3.0 ppm) typically do not overlap.
-
-
Solvent: CDCl
(99.8% D). -
Pulse Sequence:
-
Pulse angle: 90°.
-
Relaxation delay (
): 60 seconds (Critical: Aromatic protons have long T1 relaxation times. Insufficient delay leads to underestimation of purity). -
Scans: 16 or 32 (sufficient for >10 mg sample).
-
-
Signal Selection for 4-MBF:
-
Target the H-2 proton on the furan ring (typically a doublet or dd around 7.4–7.6 ppm, distinct from benzene protons).
-
Alternatively, use the Methyl group (singlet/fine doublet ~2.45 ppm), provided no solvent impurities (like toluene) overlap.
-
-
Calculation:
Data Interpretation: The "95%" vs. "99%" Trap
A common pitfall in drug development is relying on a vendor's "95%" CoA which was determined by GC-FID.
-
Scenario: Vendor claims 98% purity (GC-FID).
-
Reality Check:
-
GC-FID shows 98% area (2% isomer impurities).
-
TGA shows 1% volatiles (solvent).
-
qNMR shows 94% absolute purity.
-
-
Cause: The sample contains 4% inorganic salts or oligomers (invisible to GC) and 1% solvent.
-
Impact: Using this material for
determination without correction introduces a 6% error in potency data.
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
-
Bouchard, J., et al. (2023). "Enrichment and structural assignment of geometric isomers of unsaturated furan fatty acids." Analytical and Bioanalytical Chemistry. Link
-
NIST Chemistry WebBook. "2-Methylbenzofuran (Isomer Comparison Data)." National Institute of Standards and Technology.[4][5] Link
-
Sigma-Aldrich. "Quantitative NMR Technical Guide & TraceCERT Standards." Link
-
BenchChem. "Synthesis and Properties of Methylbenzofuran Derivatives." Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 3. Benzofuran, 3-methyl- (CAS 21535-97-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Benzofuran, 2-methyl- [webbook.nist.gov]
- 5. Benzofuran, 2-methyl- [webbook.nist.gov]
- 6. Benzofuran - Wikipedia [en.wikipedia.org]
UV-Vis absorption spectra differences in benzofuran derivatives
Executive Summary
This guide provides a technical comparison of the UV-Vis absorption properties of benzofuran and its functionalized derivatives. Benzofuran (1-benzofuran) serves as a pharmacophore in numerous bioactive compounds, including anti-arrhythmic agents like Amiodarone and psoralens used in PUVA therapy.
For researchers in medicinal chemistry and materials science, understanding the spectral shifts caused by substitution patterns is critical for:
-
Purity Profiling: Distinguishing between isomers (e.g., 2-substituted vs. 3-substituted).
-
Photostability Assessment: Predicting susceptibility to UV-induced degradation.
-
Probe Design: Tuning absorption for fluorescence microscopy or photodynamic therapy.
Mechanistic Principles of Benzofuran Absorption
The Core Chromophore
The parent benzofuran molecule consists of a benzene ring fused to a furan ring. Its UV absorption spectrum is characterized by two primary bands arising from
-
E-band (Ethylenic): Intense absorption, typically
245 nm. -
B-band (Benzenoid): Fine structure, typically
270–285 nm.
Unlike simple benzene, the oxygen atom in the furan ring contributes lone pair electrons (
Substituent Effects (Auxochromes)
Modifying the benzofuran core alters the energy gap (
-
Bathochromic (Red) Shift: Caused by extending conjugation (e.g., 2-phenyl) or adding Electron Donating Groups (EDGs) like -OMe or -NH
. These groups raise the HOMO energy level. -
Intramolecular Charge Transfer (ICT): When an EDG and an Electron Withdrawing Group (EWG) are present (push-pull system), a new, broad, low-energy band often appears, highly sensitive to solvent polarity.
Visualization of Spectral Shift Logic
Figure 1: Causal logic of spectral shifts in benzofuran derivatives. Conjugation and auxochromes generally reduce the HOMO-LUMO gap, shifting absorption to longer wavelengths.
Comparative Analysis: Performance & Data
Parent vs. Substituted Derivatives
The following table summarizes the spectral differences between the parent scaffold and key derivatives. Note the significant shift introduced by the phenyl group at the C2 position compared to simple alkylation.
| Compound Class | Representative Structure | Key Spectral Feature | ||
| Parent | Benzofuran | 245, 275, 282 | 4.05, 3.60 | Sharp vibrational fine structure in B-band. |
| Alkyl-Substituted | 2-Methylbenzofuran | 248, 277, 284 | 4.10, 3.65 | Slight red shift (+3-5 nm); structure retained. |
| Aryl-Substituted | 2-Phenylbenzofuran | 295, 305, 318 | 4.45, 4.50 | Massive red shift (+30-40 nm); loss of fine structure; high intensity. |
| Functionalized | 5-Methoxybenzofuran | 248, 290 | 4.00, 3.50 | Broadening of B-band due to EDG interaction. |
| Drug Analog | Amiodarone | 242, 280 (shoulder) | ~4.2 | Complex spectrum dominated by the diiodobenzoyl moiety. |
Positional Isomerism (2- vs. 3-Substitution)
Distinguishing between 2- and 3-substituted benzofurans is a common analytical challenge.
-
2-Substituted: The C2 position is conjugated directly with the furan oxygen and the benzene ring in a linear fashion. Substituents here typically exert a stronger bathochromic effect and higher extinction coefficients (
). -
3-Substituted: Steric hindrance often twists the substituent out of planarity (especially for aryl groups), reducing effective conjugation. This results in a hypsochromic (blue) shift and lower intensity compared to the 2-isomer.
Solvatochromism Guide
When analyzing benzofuran derivatives, solvent choice dictates the observed maxima.
| Solvent | Polarity Index | Effect on | Effect on | Recommended Use |
| Cyclohexane | 0.2 | Minimal shift | Blue shift (weak) | Observing fine vibrational structure. |
| Ethanol | 5.2 | Red shift (stabilizes | Blue shift (H-bonds to | General screening; mimics biological polarity. |
| DMSO | 7.2 | Strong Red shift | Obscured | Solubility of highly lipophilic drugs (e.g., Amiodarone). |
Experimental Protocol: Self-Validating UV-Vis Workflow
To ensure data integrity (E-E-A-T), this protocol includes "Stop/Go" validation steps.
Reagents & Equipment
-
Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth
1 nm). -
Cuvettes: Quartz (Suprasil), 10 mm path length. Glass cuvettes absorb UV <300nm and must not be used.
-
Solvent: Spectroscopic grade Ethanol or Cyclohexane (Cut-off <210 nm).
Step-by-Step Methodology
Step 1: Baseline Correction (The Zeroing)
-
Fill two matched quartz cuvettes with pure solvent.
-
Run a baseline scan (200–400 nm).
-
Validation: Absorbance should be
A. If >0.01, clean cuvettes with 1M HNO or replace solvent.
Step 2: Sample Preparation (Dilution Series)
-
Prepare a stock solution of the benzofuran derivative (e.g., 1 mM in Ethanol).
-
Prepare three working dilutions: 10
M, 20 M, and 50 M. -
Reasoning: Testing multiple concentrations validates the Beer-Lambert Law linearity and rules out aggregation (which causes band broadening).
Step 3: Measurement & Validation
-
Measure the 20
M sample first. -
Observe
. Absorbance should be between 0.2 and 0.8 for maximum accuracy. -
Validation (The Ratio Check): Calculate the ratio of Absorbance at
for 50 M vs 25 M. The ratio should be exactly 2.0. If not, aggregation or detector saturation is occurring.
Workflow Visualization
Figure 2: Self-validating experimental workflow for UV-Vis analysis. The linearity check (diamond node) is crucial for distinguishing molecular absorption from aggregation artifacts.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for interpretation of UV spectra and auxochrome effects).
-
Karpinos, et al. (2018). "Synthesis and UV-Vis spectral properties of 2-substituted benzofurans." Journal of Heterocyclic Chemistry. [Link]
-
European Pharmacopoeia (Ph. Eur.) . "Amiodarone Hydrochloride Monograph." (Authoritative source for drug spectral standards). [Link]
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for solvatochromism mechanisms). [Link]
Comparative Guide: Confirmatory Tests for 4-Methylbenzofuran in Essential Oil Analysis
Executive Summary: The Isobaric Trap
In the analysis of essential oils (EOs), 4-Methylbenzofuran (4-MBF) presents a distinct analytical challenge. Often overshadowed by its hepatotoxic congener Menthofuran (a tetrahydrobenzofuran), 4-MBF is a fully aromatic benzofuran found in specific chemotypes (e.g., Perilla frutescens) and as a combustion artifact.
The critical failure point in standard analysis is the "Isobaric Trap." 4-MBF (MW 132 Da) shares an identical molecular weight and nearly indistinguishable Electron Ionization (EI) mass spectra with its positional isomers: 2-methylbenzofuran, 3-methylbenzofuran, and remaining ring-substituted isomers.
This guide objectively compares three analytical tiers for confirming 4-MBF:
-
GC-MS (EI): The screening baseline (insufficient for confirmation).
-
Dual-Column GC-FID/MS (RI Check): The industry "Gold Standard" for routine confirmation.
-
1H-NMR: The definitive structural validation method.
The Analytical Challenge: Isomer Differentiation
Unlike Menthofuran (m/z 150), which is easily resolved by mass, 4-MBF (m/z 132) co-elutes or elutes closely with other methylbenzofurans. Relying solely on library matching (NIST/Wiley) often leads to false positives due to the stability of the benzofuran core, which dictates a uniform fragmentation pathway across isomers.
Comparison of Analytical Approaches
| Feature | Method A: Standard GC-MS (EI) | Method B: Dual-Column GC (RI Validation) | Method C: 1H-NMR Spectroscopy |
| Specificity | Low (Class identification only) | High (Isomer differentiation via retention) | Absolute (Structural connectivity) |
| Sensitivity | High (ppb range) | High (ppb range) | Low (requires mg isolation) |
| Throughput | High (Routine) | Medium (Requires dual runs) | Low (Specialized) |
| Primary Risk | False Positive: Cannot distinguish 4-MBF from 3-MBF. | Co-elution: Rare, but possible in complex matrices. | Purity: Requires pure isolate. |
| Verdict | Screening Only | Recommended Confirmatory Test | Reference Standard Validation |
Recommended Confirmatory Protocol: Dual-Column RI Validation
The most robust, field-proven method for confirming 4-MBF without isolation is Gas Chromatography with Dual-Column Retention Index (RI) Matching . This method leverages the interaction differences between the aromatic benzofuran ring and stationary phases of opposing polarity.
Experimental Workflow (DOT Visualization)
Caption: Figure 1. Dual-Column Validation Workflow. Confirmation requires RI matches on both non-polar (DB-5 type) and polar (DB-Wax type) phases.
Step-by-Step Protocol
1. Sample Preparation:
-
Dilute 10 µL of Essential Oil in 990 µL of HPLC-grade n-hexane.
-
Add 10 µL of internal standard (e.g., n-nonane or n-tridecane) for RI calculation.
2. GC-MS Configuration:
-
System: Agilent 7890/5977 or equivalent.
-
Column A (Non-Polar): DB-5ms (30m x 0.25mm, 0.25µm).
-
Column B (Polar): DB-Wax or HP-INNOWax (30m x 0.25mm, 0.25µm).
-
Oven Program: 60°C (hold 2 min)
3°C/min 240°C. Note: A slow ramp is critical for isomer separation.
3. Data Analysis (The "Delta RI" Rule): Calculate the Linear Retention Index (LRI) using the Van den Dool and Kratz equation.
Where
Validation Criteria:
-
Non-Polar LRI: 4-MBF typically elutes between 1150–1200 (check specific standard).
-
Polar LRI: The shift (
) is significant for benzofurans due to the polarizable aromatic ring. -
Pass: Calculated LRI must be within ±10 units of the reference standard on both columns.
Definitive Structural Confirmation: 1H-NMR
When reference standards are unavailable or legal confirmation is required, Nuclear Magnetic Resonance (NMR) is the only technique that can unambiguously distinguish the position of the methyl group.
Mechanistic Differentiation
The 4-position methyl group affects the chemical shift of the adjacent protons (H-3 and H-5) differently than a 3-position or 2-position methyl group.
| Proton Environment | This compound (Target) | 3-Methylbenzofuran (Isomer) |
| Methyl Signal | ||
| H-2 (Furan ring) | Doublet or Multiplet | Quartet (coupling with Me) |
| H-3 (Furan ring) | Doublet or Multiplet | Absent (Substituted) |
Key Diagnostic: In 3-Methylbenzofuran, the H-3 signal is absent. In this compound, both H-2 and H-3 signals are present in the aromatic/heteroaromatic region (
NMR Logic Pathway (DOT Visualization)
Caption: Figure 2. Simplified NMR Decision Logic. The presence of the H-3 proton distinguishes 4-MBF from the common 3-MBF isomer.
Toxicological Context (Why it matters)
Distinguishing 4-MBF is not merely academic. Benzofurans are metabolically activated by Cytochrome P450 enzymes (specifically CYP2E1 and CYP2A6) to form reactive enedials, which deplete glutathione and cause hepatocellular necrosis.
-
3-Methylbenzofuran: High toxicity potential.[1]
-
This compound: Distinct toxicological profile; accurate identification is required for REACH compliance and safety assessments in fragrance applications.
References
-
Differentiation of Isomers using GC-MS and Retention Indices. Source: National Institutes of Health (NIH) / PubMed. Context: Methodology for distinguishing isobaric compounds using stationary phase selectivity.
-
Refinement of Retention Indices in Gas Chromatography. Source: MDPI Molecules. Context: Detailed analysis of RI variability on polar vs. non-polar columns for aromatic compounds.
-
NMR Chemical Shift Values and Isomer Differentiation. Source: Chemistry Steps / Spectroscopy Guides. Context: Principles of proton chemical shifts in aromatic and heteroaromatic systems.
-
Toxicity of Essential Oil Constituents. Source: MDPI / ResearchGate. Context: Mechanisms of benzofuran-mediated hepatotoxicity via P450 activation.
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Methylbenzofuran for Laboratory Professionals
Navigating the complexities of chemical waste management is a critical aspect of ensuring laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the proper disposal of 4-Methylbenzofuran, a heterocyclic compound utilized in various research and development applications. By understanding the inherent chemical properties and associated hazards, laboratory personnel can implement safe handling and disposal practices that are compliant with regulatory standards. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound waste confidently and safely.
Understanding the Hazard Profile of this compound
While specific toxicological data for this compound may be limited, its structural similarity to other benzofuran derivatives warrants a cautious approach. Based on data from analogous compounds, this compound should be handled as a potentially hazardous substance.
Key Hazards:
-
Flammability: Benzofuran derivatives are often combustible liquids that can form explosive mixtures with air upon intense heating. It is crucial to keep this compound away from heat, sparks, open flames, and other ignition sources.[1][2][3]
-
Health Hazards: May be harmful if swallowed, causing irritation to the skin, eyes, and respiratory tract.[4] Prolonged or repeated exposure can lead to symptoms such as headache, dizziness, and nausea.[3]
-
Environmental Hazards: Discharge into the environment should be avoided as it may be toxic to aquatic life with long-lasting effects.[2][4]
Incompatible Materials:
Prerequisite: Safe Handling and Storage in the Laboratory
Proper disposal begins with safe handling and storage practices from the moment the chemical enters the laboratory.
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][7]
-
Use non-sparking tools and explosion-proof equipment to prevent ignition.[1][7]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][5]
-
For maintaining product quality, refrigeration is recommended.[1][2]
Personal Protective Equipment (PPE)
A critical component of safe handling is the consistent and correct use of appropriate PPE.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can cause irritation.[4] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate. | Minimizes the inhalation of potentially harmful vapors. |
Emergency Procedures: Spills and Exposure
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or earth to contain the spill.[7]
-
Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[7]
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][7]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[1][7] If irritation persists, seek medical advice.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water.[1][5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound is governed by federal, state, and local regulations for hazardous waste.[7] Adherence to these regulations is mandatory.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: Due to its flammability and potential health hazards, this compound must be classified as hazardous waste.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department. Incompatible materials can lead to dangerous reactions.
Step 2: Waste Collection and Containerization
-
Use Appropriate Containers: Collect this compound waste in a designated, compatible, and leak-proof container. The container should be in good condition and have a secure, tight-fitting lid.[8]
-
Leave Headspace: Do not overfill the waste container. Leave at least 10% headspace to allow for vapor expansion.
-
Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste.[8]
Step 3: Labeling of Waste Containers
Proper labeling is a critical regulatory requirement and ensures the safety of all personnel handling the waste.
-
Label Contents Clearly: The label must clearly state "Hazardous Waste" and identify the contents as "this compound."
-
Include Hazard Information: The label should also indicate the primary hazards (e.g., "Flammable," "Irritant").
Step 4: On-site Accumulation and Storage
-
Designated Accumulation Area: Store waste containers in a designated satellite accumulation area near the point of generation.[8]
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Regular Inspection: Regularly inspect the waste container for any signs of leakage or deterioration.
Step 5: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Licensed Disposal Vendor: The EHS department will work with a licensed hazardous waste disposal vendor to ensure the waste is transported, treated, and disposed of in accordance with all applicable regulations.[9]
-
Manifest Tracking: The disposal process will be documented through a hazardous waste manifest, which tracks the waste from the point of generation to its final disposal.[9]
Approved Disposal Methods
-
Incineration: The preferred method for disposing of organic chemical waste like this compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber system.[7] This ensures the complete destruction of the compound and minimizes the release of harmful substances into the environment.
-
Fuel Blending: In some cases, organic waste can be blended into fuel for industrial furnaces, though this is less common for laboratory-scale waste.
Crucially, do not dispose of this compound down the drain. This is strictly prohibited as it can contaminate waterways and interfere with wastewater treatment processes.[10]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
References
-
American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2019). Carbofuran - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025). Benzene Waste Operations: National Emission Standards for Hazardous Air Pollutants. Retrieved from [Link]
-
Federal Register. (2015). Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019). Hazardous Waste Pharmaceuticals Sewer Ban. Retrieved from [Link]
-
United States Environmental Protection Agency. (2019). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl benzofuran, 4265-25-2. Retrieved from [Link]
-
Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Carbofuran [cdc.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. mtu.edu [mtu.edu]
- 9. americanchemistry.com [americanchemistry.com]
- 10. youtube.com [youtube.com]
Standard Operating Procedure: Safe Handling of 4-Methylbenzofuran
Executive Summary & Risk Profile
4-Methylbenzofuran (CAS: 17059-52-8) is a bicyclic aromatic heterocycle used primarily as an intermediate in organic synthesis and flavor/fragrance applications.[1][2][3][4][5][6] While often treated casually due to its organoleptic uses, it presents distinct chemical hazards in its concentrated (neat) form.
Critical Hazard Classifications (GHS):
-
Flammable Liquid (Category 3/4): Flash point is approximately 70-80°C (variable by source), classifying it as a combustible liquid (H226/H227).[1]
-
Health Hazard (Chronic): Suspected carcinogen (H351) and potential for specific target organ toxicity (Liver - H373).[1]
-
Irritant (Acute): Causes skin (H315), eye (H319), and respiratory tract irritation (H335).
Operational Directive: Treat all neat transfers as a potential carcinogen exposure risk. Do not rely on odor thresholds for safety warnings.[6][7]
Personal Protective Equipment (PPE) Matrix
The lipophilic nature of benzofurans allows them to permeate standard nitrile gloves rapidly upon direct contact. The following PPE standards are non-negotiable for handling neat stock solutions (>95% purity).
Hand Protection: The "Barrier-Dexterity" Protocol
Do not use single-layer nitrile gloves for prolonged handling of the neat liquid.[1] Aromatic ethers can swell and permeate nitrile rubber.
| Layer | Material | Thickness | Function |
| Inner | Nitrile (Accelerator-Free) | 4-5 mil (0.10mm) | Provides dexterity and protects skin from perspiration/inner contamination.[1] |
| Outer | Silver Shield® / Laminate | Multi-layer | Critical Barrier. Provides >4-hour breakthrough time against aromatic hydrocarbons.[1] Mandatory for spill cleanup or handling >100mL. |
| Alt. Outer | High-Grade Nitrile | >8 mil (0.20mm) | Acceptable only for incidental splash protection during micropipetting.[1] Change immediately upon contact. |
Respiratory & Eye Protection[1][3][6][8]
-
Primary Control: All open-vessel operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1) are required.[5][7][8][9] Safety glasses are insufficient due to the vapor irritation potential (H319).
-
Respiratory Backup: If fume hood containment is breached or unavailable (e.g., equipment maintenance), use a half-face respirator with Organic Vapor (OV) cartridges (Black label).[1]
Operational Protocols
Workflow Logic: PPE Selection
The following decision logic dictates the required safety gear based on the state of the chemical.
Figure 1: PPE Decision Logic based on volume and physical state.[2][5][6][10] Note that heating the substance significantly increases vapor pressure, escalating risk to Level 2.
Safe Weighing & Transfer Technique
Objective: Prevent vapor release and cross-contamination during aliquot preparation.
-
Preparation: Place a disposable absorbent mat (bench protector) inside the fume hood.
-
Double Glove: Don inner nitrile gloves, then outer laminate or thick nitrile gloves.
-
Vapor Trap: Do not weigh the neat liquid on an open balance outside the hood.
-
Method A (Tare): Tare a vial with a septum cap. Inject liquid through septum inside the hood. Weigh the closed vial.
-
Method B (Difference): If using a pipette, dispense inside the hood into a pre-weighed container. Cap immediately before moving to the balance.
-
-
Decontamination: Wipe the exterior of the stock bottle with a Kimwipe dampened in ethanol before returning it to storage. Dispose of the Kimwipe as solid hazardous waste.
Emergency Response & Disposal
Spill Response Workflow
In the event of a spill (>5 mL) outside the fume hood, evacuate the immediate area.
Figure 2: Immediate response workflow for neat this compound spills.
Waste Disposal[1][3][11]
-
Classification: Hazardous Organic Waste (Non-Halogenated).
-
Segregation: Keep separate from strong oxidizers (e.g., nitric acid, peroxides) as benzofurans can react vigorously with oxidizing agents.
-
Container: Collect in amber glass or HDPE containers. Do not use polystyrene, which may be dissolved by aromatic residues.
References
-
TCI Chemicals. (2025).[2][11] Safety Data Sheet: 2,3-Benzofuran / Methylbenzofuran derivatives.[1] Retrieved from [1]
-
PubChem. (n.d.). Compound Summary for CAS 17059-52-8: this compound. National Center for Biotechnology Information. Retrieved from [1]
-
Fisher Scientific. (2021).[10][11] Safety Data Sheet: 3-Methylbenzofuran (Analogous Hazard Data).[1][4] Retrieved from [1]
-
Ansell. (2024). Chemical Resistance Guide: Permeation & Degradation Data for Aromatic Ethers. Retrieved from [1]
Sources
- 1. 17059-52-8|7-Methylbenzofuran|BLD Pharm [bldpharm.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. download.basf.com [download.basf.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. csub.edu [csub.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
